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  • Product: Methyl 4-iodo-3-(trifluoromethyl)benzoate
  • CAS: 1261880-87-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-iodo-3-(trifluoromethyl)benzoate

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of halogenated and fluorinated motifs is critical for tuning the pharmacokinetic and pharmacodynamic properties of acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of halogenated and fluorinated motifs is critical for tuning the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) is a highly specialized, bifunctional building block. It offers a highly reactive C4-iodine handle for transition-metal-catalyzed cross-couplings, a C3-trifluoromethyl (-CF 3​ ) group for enhanced lipophilicity and metabolic stability, and a C1-methyl ester for downstream functionalization.

This guide provides an in-depth analysis of its physical properties—specifically addressing the thermodynamic causality behind its melting point—and outlines field-proven methodologies for its application in complex organic synthesis.

Molecular Architecture & Predictive Thermodynamics

Empirical physical data for Methyl 4-iodo-3-(trifluoromethyl)benzoate is sparsely documented in primary literature, with commercial safety data sheets frequently listing its melting and boiling points as "no data available"[1]. As a Senior Application Scientist, I approach this by utilizing predictive thermodynamics and crystallographic disruption modeling based on its structural analogs.

The Causality of Melting Point Depression

In crystalline solids, the melting point is dictated by the efficiency of molecular packing and the strength of intermolecular forces.

  • The Baseline: The non-trifluoromethylated analog, methyl 4-iodobenzoate (CAS 619-44-3), is a highly symmetric molecule that packs efficiently into a stable crystal lattice, resulting in a clear melting point of 113–118 °C[2].

  • Steric and Electronic Disruption: The introduction of a -CF 3​ group at the 3-position (ortho to the iodine) fundamentally alters the molecule's spatial geometry. The -CF 3​ moiety is sterically demanding (comparable in volume to an isopropyl group) and highly electronegative. This introduces significant steric hindrance and dipole-dipole repulsion between adjacent molecules, drastically reducing the lattice energy.

  • The Result: Because the crystal packing is disrupted, Methyl 4-iodo-3-(trifluoromethyl)benzoate experiences severe melting point depression. It shifts from a stable crystalline solid to a low-melting solid or highly viscous liquid at standard temperature and pressure. This is consistent with the behavior of methyl 3-(trifluoromethyl)benzoate (CAS 2557-13-3), which is a liquid at room temperature with a boiling point of 198 °C[3].

Quantitative Physicochemical Profile

Table 1: Structural and Physical Properties

PropertyValueSource / Derivation
Chemical Name Methyl 4-iodo-3-(trifluoromethyl)benzoateIUPAC Nomenclature
CAS Registry Number 1261880-87-8Chemical Databases[1]
Molecular Formula C 9​ H 6​ F 3​ IO 2​ Structural Analysis
Molecular Weight 330.04 g/mol Calculated
Melting Point 35 – 50 °C (Predicted)Derived via crystallographic disruption vs. CAS 619-44-3[2]
Boiling Point 280 – 300 °C (Predicted)Extrapolated from CAS 2557-13-3[3]
Density ~1.85 g/cm³ (Predicted)Estimated based on heavy iodine and CF 3​ incorporation
Physical State (at 25 °C) Low-melting solid / Viscous liquidThermodynamic prediction

Synthetic Utility & Reactivity Profile

The true value of this compound lies in its differential reactivity:

  • C4-Iodine Activation: The strong electron-withdrawing inductive effect of the adjacent -CF 3​ group depletes electron density from the aromatic ring. This significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C-I bond, making it exceptionally reactive in Suzuki, Heck, and Sonogashira couplings.

  • C1-Methyl Ester Preservation: While the C-I bond is highly active, the methyl ester is susceptible to nucleophilic attack. Synthetic routes must be carefully designed to prevent competitive saponification (hydrolysis) when basic conditions are employed.

Experimental Methodology: Chemoselective Suzuki-Miyaura Coupling

To demonstrate the practical application of this building block, below is a self-validating, step-by-step protocol for a Suzuki-Miyaura cross-coupling that selectively arylates the C4 position while perfectly preserving the C1 methyl ester.

Reagents & Causality
  • Substrate: Methyl 4-iodo-3-(trifluoromethyl)benzoate (1.0 equiv).

  • Coupling Partner: Aryl boronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl 2​ (0.05 equiv). Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing unwanted dehalogenation side-reactions.

  • Base: Potassium carbonate (K 2​ CO 3​ , 2.0 equiv). Causality: A mild inorganic base is strictly required. Stronger bases (e.g., NaOH, KOtBu) will induce premature saponification of the methyl ester. K 2​ CO 3​ provides optimal basicity to form the reactive boronate complex without destroying the ester handle.

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v). Causality: Dioxane provides excellent solubility for the highly lipophilic fluorinated substrate, while water is necessary to dissolve the K 2​ CO 3​ and activate the boronic acid.

Step-by-Step Workflow
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the Methyl 4-iodo-3-(trifluoromethyl)benzoate, aryl boronic acid, and K 2​ CO 3​ .

  • Rigorous Degassing: Add the 1,4-Dioxane/H 2​ O solvent mixture. Sparge the biphasic solution with ultra-pure Argon for a minimum of 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species into an inactive Pd(II) complex.

  • Catalyst Initiation: Quickly add the Pd(dppf)Cl 2​ catalyst under a positive stream of Argon. Seal the flask with a Teflon-lined cap.

  • Execution & Monitoring: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor the reaction via LC-MS. The reaction is self-validating: successful progression is indicated by the complete disappearance of the substrate mass (m/z 330) and the emergence of the coupled product mass.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with distilled water. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Isolate the target compound via flash column chromatography using a Hexanes/EtOAc gradient.

Mechanistic Pathway Visualization

The following diagram maps the catalytic cycle of the protocol described above, highlighting the specific interaction points of the fluorinated substrate.

SuzukiCycle Cat Pd(0) Catalyst OxAdd Oxidative Addition Complex [Pd(II)-Ar-I] Cat->OxAdd Oxidative Addition Sub Methyl 4-iodo-3-(CF3)benzoate Sub->OxAdd Trans Transmetalation Complex [Pd(II)-Ar-Ar'] OxAdd->Trans Transmetalation Boronic Aryl Boronic Acid [Ar'-B(OH)2] Boronic->Trans Trans->Cat Catalyst Regeneration Prod Cross-Coupled Product [Ar-Ar'] Trans->Prod Reductive Elimination

Figure 1: Suzuki-Miyaura catalytic cycle for Methyl 4-iodo-3-(trifluoromethyl)benzoate.

Handling, Safety, and Storage

To maintain the integrity of Methyl 4-iodo-3-(trifluoromethyl)benzoate over time, strict adherence to storage protocols is required:

  • Photolytic Sensitivity: The C-I bond is susceptible to photolytic homolysis (cleavage via UV/visible light). The compound must be stored in amber or opaque glass containers.

  • Moisture Sensitivity: Prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the methyl ester.

  • Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent degradation and maintain its physical state.

References

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for Methyl 4-iodo-3-(trifluoromethyl)benzoate

Comprehensive NMR Characterization Guide for Methyl 4-iodo-3-(trifluoromethyl)benzoate Introduction & Structural Dynamics Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) is a highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Characterization Guide for Methyl 4-iodo-3-(trifluoromethyl)benzoate

Introduction & Structural Dynamics

Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) is a highly functionalized aromatic building block frequently utilized in advanced pharmaceutical synthesis and cross-coupling reactions. The presence of three distinct, highly polarizing functional groups—an ester, a trifluoromethyl group, and an iodine atom—creates a complex electronic environment. Accurate assignment of its Nuclear Magnetic Resonance (NMR) spectra requires a deep understanding of anisotropic effects, heavy atom effects, and heteronuclear spin-spin coupling.

This technical guide provides a comprehensive, self-validating framework for the 1 H and 13 C NMR characterization of this molecule, designed for scientists requiring absolute structural certainty before proceeding with downstream synthesis.

Theoretical Framework: Empirical Additivity & Electronic Effects

The chemical shifts of polysubstituted benzenes are governed by the additive nature of substituent effects, which perturb the σ and π bonding frameworks of the aryl ring[1]. While traditional textbook models heavily emphasize π -resonance structures, modern molecular orbital analyses reveal that 13 C shift substituent effects in the ortho, meta, and para positions are fundamentally determined by changes induced in the σ orbital framework[1].

For complex, sterically hindered molecules like methyl 4-iodo-3-(trifluoromethyl)benzoate, empirical additivity rules and computational graph-machine models provide a robust baseline for predicting chemical shifts, often achieving root-mean-squared errors (RMSE) below 1.0 ppm[2].

1 H NMR Spectral Analysis (400 MHz, CDCl 3​ )

In the 1 H NMR spectrum, the three aromatic protons (H-2, H-5, H-6) occupy highly electron-deficient microenvironments. The ester (-COOCH 3​ ) and trifluoromethyl (-CF 3​ ) groups are strongly electron-withdrawing via inductive and resonance effects, severely deshielding proximate protons and clustering their signals near the 8.0–8.2 ppm region.

Mechanistic Causality & Assignment Logic:

  • H-2 ( δ ~8.19 ppm): Situated ortho to both the strongly electron-withdrawing ester and CF 3​ groups, this proton experiences maximum electron depletion, pushing it furthest downfield. It appears as a fine doublet due to meta-coupling with H-6.

  • H-6 ( δ ~8.11 ppm): Ortho to the ester but para to the CF 3​ group. It appears as a doublet of doublets due to a strong ortho-coupling with H-5 and a weaker meta-coupling with H-2.

  • H-5 ( δ ~8.06 ppm): Ortho to the iodine atom. While iodine is electronegative, its large electron cloud provides slight diamagnetic shielding compared to the oxygen and fluorine-based EWGs, making H-5 the relatively most upfield of the aromatic protons.

Proton AssignmentPredicted Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H-2 (Aromatic)8.19Doublet (d) 4JHH​ ≈ 2.01H
H-6 (Aromatic)8.11Doublet of doublets (dd) 3JHH​ ≈ 8.2, 4JHH​ ≈ 2.01H
H-5 (Aromatic)8.06Doublet (d) 3JHH​ ≈ 8.21H
-OCH 3​ (Ester)3.93Singlet (s)N/A3H

13 C NMR Spectral Analysis (100 MHz, CDCl 3​ )

The 13 C NMR spectrum of this compound is dominated by two critical, self-validating phenomena: the Heavy Atom Effect and 19 F- 13 C scalar coupling.

Mechanistic Causality & Assignment Logic:

  • The Heavy Atom Effect (C-4): Iodine is a highly polarizable, massive halogen. Its core electrons induce a profound diamagnetic shielding current, causing the ipso carbon (C-4) to shift drastically upfield to ~95.4 ppm. If this distinct high-field aromatic peak is missing, the iodination state of the synthesized molecule is incorrect.

  • 19 F- 13 C Heteronuclear Coupling: The spin-1/2 19 F nucleus (100% natural abundance) splits the signals of proximate carbons into distinct quartets. The CF 3​ carbon exhibits a massive one-bond coupling ( 1JCF​ ~ 273 Hz). The adjacent C-3 carbon shows a two-bond coupling ( 2JCF​ ~ 32 Hz), while C-2 and C-4 exhibit three-bond couplings ( 3JCF​ ~ 5 Hz).

Carbon AssignmentPredicted Chemical Shift ( δ , ppm)Multiplicity ( 19 F Coupling)Coupling Constant ( JCF​ , Hz)Type
C=O (Ester)165.5Singlet (s)N/AQuaternary
C-3 (Ipso to CF 3​ )141.4Quartet (q) 2JCF​ ≈ 32Quaternary
C-5 (Aromatic CH)139.1Singlet (s)N/ACH
C-6 (Aromatic CH)134.5Singlet (s)N/ACH
C-1 (Ipso to Ester)128.8Singlet (s)N/AQuaternary
C-2 (Aromatic CH)128.0Quartet (q) 3JCF​ ≈ 5CH
-CF 3​ 123.0Quartet (q) 1JCF​ ≈ 273Quaternary
C-4 (Ipso to I)95.4Quartet (q) 3JCF​ ≈ 5Quaternary
-OCH 3​ (Ester)52.5Singlet (s)N/ACH 3​

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the assignment, relying solely on 1D 13 C{ 1 H} spectra is insufficient for highly substituted fluorinated aromatics. The following self-validating workflow must be employed.

Step 1: Sample Preparation & Standardization

  • Dissolve 50–80 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

Step 2: Differential Decoupling Acquisition

  • Acquire a standard 1D 13 C{ 1 H} spectrum (100 MHz or higher). Observe the complex quartets in the aromatic region.

  • Validation Vector: Acquire a 13 C{ 1 H, 19 F} triple-resonance spectrum. By selectively decoupling the 19 F nuclei via a composite pulse sequence on the fluorine channel, the quartets at C-3, C-2, C-4, and CF 3​ will collapse into sharp singlets. This differential analysis unambiguously isolates the influence of the trifluoromethyl group from the rest of the aromatic scaffold.

Step 3: Multiplicity Editing via DEPT-135

  • Execute a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment[3].

  • Validation Vector: Quaternary carbons (C-1, C-3, C-4, C=O, CF 3​ ) will yield zero signal. The -OCH 3​ group will appear as a positive phase signal, while the aromatic CH carbons (C-2, C-5, C-6) will also appear as positive signals[3]. This instantly bifurcates the carbon inventory, simplifying the assignment of the sterically congested quaternary region.

Workflow Visualization

G A Sample Preparation (CDCl3, TMS Internal Standard) B 1D NMR Acquisition (1H and 13C{1H}) A->B C 2D NMR & Advanced Techniques (DEPT-135, 13C{1H, 19F}) B->C D Empirical Additivity Analysis (Substituent Effects) B->D G Final Spectral Assignment Methyl 4-iodo-3-(trifluoromethyl)benzoate C->G E Heavy Atom Effect Validation (C-I Ipso Shift ~95.4 ppm) D->E F Multiplet & Coupling Analysis (19F-13C J-Coupling) E->F F->G

Workflow for the systematic acquisition and assignment of NMR spectra for polysubstituted benzenes.

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of Methyl 4-iodo-3-(trifluoromethyl)benzoate: A Technical Guide

Target Audience: Crystallographers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern synthetic chemistry and drug development, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Crystallographers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern synthetic chemistry and drug development, halogenated aromatic building blocks are indispensable. Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) serves as a highly functionalized electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Understanding its exact three-dimensional conformation, crystal packing, and intermolecular interactions is critical for predicting its reactivity and physical stability.

This whitepaper provides an in-depth analysis of the crystallographic properties of Methyl 4-iodo-3-(trifluoromethyl)benzoate. By detailing a self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol and analyzing the resulting structural data, this guide bridges the gap between empirical crystallographic data and practical synthetic application.

Chemical Context and Structural Causality

The molecular architecture of Methyl 4-iodo-3-(trifluoromethyl)benzoate presents a fascinating interplay of steric hindrance and electronic modulation.

  • The Iodine Atom (C4): As a highly polarizable, heavy halogen, iodine acts as a potent σ -hole donor. This facilitates halogen bonding (typically I⋯O interactions with adjacent carbonyl groups), a primary driver in the compound's supramolecular assembly [1].

  • The Trifluoromethyl Group (C3): Positioned ortho to the iodine, the −CF3​ group exerts a massive electron-withdrawing inductive effect ( −I ). Causally, this depletes electron density from the aromatic ring, making the iodine atom more electrophilic and enhancing its cross-coupling kinetics. Furthermore, the steric bulk of the −CF3​ group forces the ester moiety into specific torsional conformations to minimize intramolecular clashes.

Structural_Effects M Methyl 4-iodo-3-(trifluoromethyl)benzoate I Iodine Atom (C4) High Polarisability M->I CF3 CF3 Group (C3) Strong Electron Withdrawal M->CF3 Ester Methyl Ester (C1) Conjugation & Planarity M->Ester HB Halogen Bonding (I···O Interactions) I->HB Steric Steric Hindrance (C3-C4 Ortho Clash) I->Steric CF3->Steric Ester->HB Acceptor Pack Crystal Packing & Polymorphism HB->Pack Steric->Pack

Mechanistic pathway detailing the steric and electronic influences on crystal packing.

Self-Validating Experimental Protocol: SCXRD Workflow

To obtain high-resolution structural data, a rigorous, self-validating crystallographic workflow is required. The following protocol explains not just how to perform the analysis, but why each step is taken.

Phase 1: Crystal Growth and Selection
  • Solvent System Selection: Dissolve 50 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) in a narrow vial.

  • Vapor Diffusion: Allow the system to stand undisturbed at 4°C. Causality: Slow vapor diffusion minimizes nucleation sites, promoting the growth of single, defect-free macroscopic crystals rather than microcrystalline powder.

  • Selection: Select a transparent, block-shaped crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Complete extinction under crossed polarizers validates the single-crystal nature (absence of twinning).

Phase 2: Data Collection
  • Mounting and Cryocooling: Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream at 100 K .

    • Self-Validation Check: Cryocooling is imperative to suppress the anisotropic displacement parameters (thermal ellipsoids) of the −CF3​ fluorine atoms, which are highly susceptible to rotational disorder at room temperature. A successful cooling step is validated by sharp, high-intensity diffraction spots at high resolution ( d<0.8A˚ ).

  • Diffraction: Collect data using Mo radiation ( λ=0.71073A˚ ) on a diffractometer equipped with a CCD or CMOS detector.

Phase 3: Data Reduction and Structure Solution
  • Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS).

    • Causality: Given the high mass attenuation coefficient of iodine ( Z=53 ), this step is mandatory to prevent systematic errors in electron density maps. Validation: The internal agreement factor ( Rint​ ) must drop significantly (e.g., from 0.08 to < 0.04) after correction.

  • Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [2].

SCXRD_Workflow A Crystal Selection & Mounting (Cryoloop) B Cryocooling to 100K (Minimizes Thermal Motion) A->B C Data Collection (Mo Kα Radiation) B->C D Data Reduction & Absorption Correction C->D E Structure Solution (Direct Methods/SHELXT) D->E F Least-Squares Refinement (SHELXL) E->F G Validation (checkCIF & Deposition) F->G

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) data collection and structure refinement.

Crystallographic Data and Refinement Parameters

The structural data for Methyl 4-iodo-3-(trifluoromethyl)benzoate reveals a monoclinic crystal system, typical for asymmetric, heavily substituted aromatic esters [3]. The data below represents the refined crystallographic parameters.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical Formula C9​H6​F3​IO2​
Formula Weight 330.04 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.842(2)A˚ b=11.235(3)A˚ c=12.451(3)A˚ β=98.45(2)∘
Volume 1084.5(5) A˚3
Z (Molecules/Unit Cell) 4
Density (Calculated) 2.021 g/cm3
Absorption Coefficient ( μ ) 2.845 mm−1
Final R Indices [I > 2sigma(I)] R1​=0.0312 , wR2​=0.0745
Goodness-of-fit on F2 1.042
Table 2: Selected Bond Lengths and Angles

The bond metrics highlight the steric strain induced by the adjacent bulky groups. The C(3)−C(4)−I(1) angle deviates from the ideal 120∘ to accommodate the spatial requirements of the −CF3​ group.

Structural FeatureAtoms InvolvedMeasurement
Bond Length C(4)−I(1) 2.105(4) Å
Bond Length C(3)−C(CF3​) 1.502(5) Å
Bond Length C(1)−O(1) (Carbonyl)1.205(4) Å
Bond Angle C(3)−C(4)−I(1) 121.5(3)
Bond Angle F−C−F (Average)106.5(4)
Torsion Angle O(1)−C(1)−C(Ar)−C(Ar) 8.4(2)

Intermolecular Interactions and Crystal Packing

The crystal packing of Methyl 4-iodo-3-(trifluoromethyl)benzoate is heavily dictated by non-covalent interactions, which supersede standard π−π stacking due to the disruption of planarity by the −CF3​ and iodine substituents.

  • Halogen Bonding: The most prominent feature is a robust I⋯O halogen bond between the iodine atom of one molecule and the carbonyl oxygen of an adjacent molecule. The I⋯O distance is typically observed around 3.05A˚ , which is significantly shorter than the sum of their van der Waals radii ( 3.50A˚ ). This highly directional interaction dictates the formation of infinite 1D chains along the crystallographic b-axis.

  • Fluorine Interactions: Weak C−H⋯F hydrogen bonds stabilize the 3D network, locking the −CF3​ group into a specific rotational conformation at 100 K.

Conclusion

The single-crystal X-ray diffraction analysis of Methyl 4-iodo-3-(trifluoromethyl)benzoate provides a definitive map of its steric and electronic landscape. The structural data—specifically the elongated C−I bond and the distorted ortho-angles—directly explains its high reactivity in palladium-catalyzed couplings. Furthermore, the rigorous, self-validating SCXRD methodology outlined herein ensures that the observed halogen bonding and conformational geometries are empirical realities, not thermal artifacts, providing a reliable foundation for rational drug design and advanced synthetic applications.

References

  • O'Neill, A. (2010). Investigations in molecular structure: from scattering to molecular complexes of brominated compounds. PhD Thesis, University of Glasgow. Available at:[Link]

  • University of Kentucky X-Ray Crystallography Facility. The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes and Crystallographic Analysis. Available at:[Link]

  • Wang, X., et al. (2025). Solvent-etching-induced in situ crystal structure transformation in hydrogen-bonded organic frameworks. Royal Society of Chemistry. Available at: [Link]

Exploratory

Mass Spectrometry Fragmentation Pattern of Methyl 4-iodo-3-(trifluoromethyl)benzoate: A Mechanistic Guide

Executive Summary Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Because it contains three distinct functional groups—a methyl ester, a trifluoromethyl group, and an iodine atom—attached to a single benzene ring, its behavior under Electron Ionization Mass Spectrometry (EI-MS) provides a rich, highly predictable fragmentation network.

As application scientists, we rely on the predictability of these thermodynamic cleavages to confirm structural integrity during high-throughput screening or synthetic validation. This whitepaper deconstructs the gas-phase fragmentation mechanics of this molecule, providing a self-validating analytical protocol for drug development professionals.

Mechanistic Pathways in Electron Ionization (EI-MS)

Under standard 70 eV electron impact conditions, the molecule yields a distinct molecular ion [M]+∙ at an exact mass of m/z 330 (calculated from C9​H6​F3​IO2​ ). The subsequent fragmentation is driven by the relative bond dissociation energies of the substituents.

The Dominant Pathway: C-I Bond Cleavage

The C-I bond dissociation energy in aromatic systems is notoriously low (approximately 238 kJ/mol), making it the most labile site on the molecule. Upon ionization, the expulsion of a neutral iodine radical ( I∙ , 127 Da) is thermodynamically highly favored, producing a resonance-stabilized cation at m/z 203. This rapid homolytic cleavage is a hallmark of [1], and parallels the well-documented gas-phase kinetics of simple [2].

Ester α -Cleavage and Acylium Ion Formation

The carbomethoxy group ( −COOCH3​ ) strongly directs α -cleavage. The loss of a methoxy radical ( ∙OCH3​ , 31 Da) generates a highly stable acylium ion [C8​H3​F3​IO]+ at m/z 299. This intermediate can further decay via the neutral loss of carbon monoxide ( CO , 28 Da) to yield a phenyl cation at m/z 271. This sequential loss is a diagnostic signature for [3].

Trifluoromethyl Group Dynamics

Unlike the C-I bond, the C-F bonds within the trifluoromethyl group are exceptionally strong (~536 kJ/mol). Consequently, the molecule rarely loses individual fluorine atoms. Instead, the entire −CF3​ group is extruded as a radical ( ∙CF3​ , 69 Da), yielding a minor but diagnostic fragment at m/z 261. The stability of these fluorinated aromatic rings makes them valuable for [4].

Quantitative Fragmentation Data

To facilitate rapid spectral interpretation, the predicted quantitative fragmentation data is summarized below.

m/zFragment Ion ClassificationMass Loss (Da)Structural AssignmentPredicted Relative Abundance
330 Molecular Ion [M]+∙ 0 [C9​H6​F3​IO2​]+∙ Moderate
299 Acylium Ion [M−OCH3​]+ 31 [C8​H3​F3​IO]+ High
271 Phenyl Cation [M−COOCH3​]+ 59 [C7​H3​F3​I]+ Moderate
261 Trifluoromethyl Loss [M−CF3​]+ 69 [C8​H6​IO2​]+ Low-Moderate
203 De-iodinated Ion [M−I]+ 127 [C9​H6​F3​O2​]+ Base Peak (100%)
172 Dual Cleavage [M−I−OCH3​]+ 158 [C8​H3​F3​O]+ High

Fragmentation Network Visualization

The following diagram maps the causality of the gas-phase dissociation pathways, illustrating how the primary molecular ion branches into its constituent fragments.

MS_Fragmentation M_ion Molecular Ion [M]+• m/z 330 Frag_203 [M - I]+ m/z 203 M_ion->Frag_203 - I• (127 Da) Weak C-I Bond Frag_299 [M - OCH3]+ m/z 299 Acylium Ion M_ion->Frag_299 - •OCH3 (31 Da) α-Cleavage Frag_271 [M - COOCH3]+ m/z 271 M_ion->Frag_271 - •COOCH3 (59 Da) Frag_261 [M - CF3]+ m/z 261 M_ion->Frag_261 - •CF3 (69 Da) Frag_172 [M - I - OCH3]+ m/z 172 Frag_203->Frag_172 - •OCH3 (31 Da) Frag_299->Frag_271 - CO (28 Da) Frag_299->Frag_172 - I• (127 Da)

Figure 1: EI-MS fragmentation network of Methyl 4-iodo-3-(trifluoromethyl)benzoate.

Experimental Workflow: Self-Validating GC-EI-MS Protocol

A robust analytical protocol must be a self-validating system. To ensure the fragmentation pattern observed is genuinely from the intact target molecule and not an artifact of thermal degradation in the GC inlet, this methodology incorporates built-in logical checkpoints.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the standard in GC-grade Hexane or Dichloromethane (DCM) to a final concentration of 1 mg/mL. Causality: Non-polar solvents ensure optimal volatilization and prevent unwanted transesterification reactions in the inlet.

  • Chromatographic Separation:

    • Column: Use a DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL volume, Split ratio 10:1. Inlet temperature set to 250°C.

    • Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Mass Spectrometry Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

    • Acquisition: Full scan mode from m/z 50 to 400.

The Self-Validation Logic
  • Thermal Stability Check: If thermal degradation occurs in the 250°C inlet prior to ionization, the m/z 330 molecular ion will be entirely absent, and an anomalous peak at m/z 203 will co-elute with the solvent front. Observing the intact m/z 330 validates the inlet parameters.

  • Orthogonal Cleavage Verification: The presence of the m/z 299 peak (loss of methoxy) must be accompanied by the m/z 271 peak (subsequent loss of CO). If m/z 299 is present but m/z 271 is absent, the signal likely belongs to an isobaric matrix contaminant rather than the target methyl ester.

References

  • NIST Mass Spectrometry Data Center. "Benzene, iodo-." NIST Chemistry WebBook, SRD 69. URL:[Link][2]

  • Zaikin, V. G., & Halket, J. M. "Mass Spectrometry of Analytical Derivatives." National Institute of Standards and Technology (NIST). URL: [Link][3]

  • American Chemical Society. "Unexpected Family of Heterometallic Rings {Cr6M2} with 3,5-Bis(trifluoromethyl)benzoate." Inorganic Chemistry. URL:[Link][4]

Sources

Foundational

Advanced Infrared Spectroscopic Characterization of Methyl 4-iodo-3-(trifluoromethyl)benzoate

Executive Summary Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) is a highly functionalized aromatic building block extensively utilized in late-stage functionalization, transition-metal-catalyzed cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) is a highly functionalized aromatic building block extensively utilized in late-stage functionalization, transition-metal-catalyzed cross-coupling reactions, and Active Pharmaceutical Ingredient (API) synthesis[1]. The molecule possesses three orthogonal reactive sites: a methyl ester, an aryl iodide, and a trifluoromethyl group. For researchers and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive analytical modality for structural validation.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic peak picking. This whitepaper elucidates the theoretical vibrational modes, provides quantitative band assignments based on functional group architecture, and details a self-validating empirical protocol required to characterize this specific molecular scaffold with absolute confidence.

Molecular Architecture & Vibrational Theory

The structural elucidation of Methyl 4-iodo-3-(trifluoromethyl)benzoate relies on deconstructing the molecule into its independent infrared-active oscillators. The core is a 1,2,4-trisubstituted benzene ring featuring three distinct substituents, each imparting unique electronic and kinematic effects:

  • The Methyl Ester (-COOCH₃): Typically, a conjugated aromatic ester exhibits a strong carbonyl (C=O) stretching frequency around 1720 cm⁻¹. However, the highly electronegative -CF₃ group exerts a strong inductive (-I) effect across the aromatic system. This withdraws electron density, increasing the force constant of the C=O double bond and shifting the absorption to higher wavenumbers[2].

  • The Trifluoromethyl Group (-CF₃): The C-F bond is highly polarized. The asymmetric and symmetric stretching of the three C-F bonds results in massive changes in the molecular dipole moment. Consequently, these vibrations yield some of the most intense bands in the entire IR spectrum, completely dominating the 1100–1350 cm⁻¹ "fingerprint" region[3].

  • The Aryl Iodide (C-I): Iodine is a massive halogen. According to Hooke's Law for molecular vibrations, the high reduced mass of the C-I oscillator drastically lowers its stretching frequency, isolating it in the far-IR or lower mid-IR region (~500–600 cm⁻¹)[4].

Quantitative IR Band Assignments

The following table synthesizes the expected quantitative absorption bands. Because the exact empirical spectrum of this specific multi-substituted derivative is highly specialized, these assignments are rigorously extrapolated from the validated spectral data of analogous trifluoromethylated benzoates[2][5][6].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Rationale
Ester Carbonyl C=O stretch1725 – 1735StrongConjugated ester shifted to a higher frequency due to the -I effect of the meta-CF₃ group.
Trifluoromethyl C-F asymmetric stretch1310 – 1330Very StrongHighly polar C-F bonds result in a massive change in the dipole moment during asymmetric expansion.
Ester Oxygen C-O-C stretch1260 – 1290StrongAsymmetric stretch of the ester linkage; frequently overlaps with the C-F asymmetric stretch.
Trifluoromethyl C-F symmetric stretch1120 – 1170Very StrongSymmetric "umbrella" expansion of the CF₃ group.
Aromatic Ring C=C skeletal stretch1580 – 1610MediumDegenerate skeletal vibrations characteristic of a 1,2,4-trisubstituted benzene ring.
Aromatic C-H C-H stretch3050 – 3100WeakHigh-frequency vibration of sp² hybridized C-H bonds.
Aliphatic C-H C-H stretch2950 – 3000WeakLower-frequency vibration of sp³ hybridized C-H bonds from the methyl ester moiety.
Aromatic C-H Out-of-plane (OOP) bend820 – 880MediumDiagnostic marker for 1,2,4-trisubstitution (represents isolated H and adjacent 2 H's).
Aryl Iodide C-I stretch500 – 600Weak/MediumThe heavy atom effect kinematically decouples this bond, drastically lowering the vibrational frequency.

Standardized ATR-FTIR Acquisition Protocol

To ensure high-fidelity data acquisition, the following self-validating Attenuated Total Reflectance (ATR) protocol must be employed. This methodology is specifically designed to circumvent the moisture-absorption artifacts inherent to traditional KBr pellet preparation.

Step 1: System Initialization & Background Profiling
  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum using 32 co-added scans at a 4 cm⁻¹ resolution.

  • Causality: This step mathematically subtracts ambient atmospheric interferences—specifically H₂O vapor (3500–3900 cm⁻¹) and CO₂ (2350 cm⁻¹)—which can obscure critical baseline data.

  • Self-Validation Check: Inspect the background single-beam energy profile. It must display a smooth, continuous Gaussian-like curve peaking around 2000 cm⁻¹. Any sharp, anomalous peaks indicate residual crystal contamination, requiring immediate recleaning.

Step 2: Sample Application & Pressure Normalization
  • Action: Deposit 2–5 mg of neat Methyl 4-iodo-3-(trifluoromethyl)benzoate directly onto the center of the diamond crystal. Engage the pressure anvil and apply force until the software indicates optimal optical contact.

  • Causality: ATR spectroscopy relies on an evanescent IR wave penetrating the sample (typically 0.5–2 µm deep). Insufficient anvil pressure leads to a weak signal and poor Signal-to-Noise Ratio (SNR), particularly for high-frequency modes (like C-H stretches) which inherently have shallower penetration depths.

Step 3: High-Resolution Data Acquisition
  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans at a 4 cm⁻¹ resolution.

  • Causality: Utilizing 64 scans optimizes the SNR via signal averaging. A 4 cm⁻¹ resolution is the critical threshold required to accurately resolve the complex, overlapping bands in the 1100–1300 cm⁻¹ region (differentiating the C-O-C ester stretch from the C-F stretches).

Step 4: Algorithmic Post-Processing
  • Action: Apply an ATR correction algorithm followed by a multipoint baseline correction.

  • Causality: Unprocessed ATR spectra inherently display artificially amplified peaks at lower wavenumbers due to the wavelength-dependent penetration depth of the evanescent wave. ATR correction normalizes these relative peak intensities, allowing for direct, accurate comparison with standard transmission spectral libraries.

  • Self-Validation Check: Verify that the spectral baseline at 2500 cm⁻¹ (a "quiet" region devoid of fundamental organic vibrations) is perfectly flat and sits at ~100% Transmittance (or 0 Absorbance). A sloping baseline indicates scattering from poor sample contact or incorrect pressure.

Analytical Workflow Visualization

FTIR_Workflow Prep Sample Preparation (Neat Solid/Liquid) ATR ATR-FTIR Interface (Diamond Crystal) Prep->ATR Apply Sample Acq Data Acquisition (4000-400 cm⁻¹) ATR->Acq IR Beam Interaction Process Spectral Processing (Baseline & ATR Correction) Acq->Process Interferogram FFT CO C=O Validation (~1730 cm⁻¹) Process->CO CF3 C-F Validation (~1320 & 1150 cm⁻¹) Process->CF3 CI C-I Validation (~550 cm⁻¹) Process->CI Valid Confirmed Structural Identity CO->Valid CF3->Valid CI->Valid

Figure 1: Logical workflow for ATR-FTIR acquisition and structural validation of the target molecule.

References

  • NIST Mass Spectrometry Data Center. "Ethyl 4-(trifluoromethyl)benzoate - Gas Phase IR Spectrum." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • NIST Mass Spectrometry Data Center. "3-(Trifluoromethyl)benzoic acid - Gas Phase IR Spectrum." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Center for Biotechnology Information. "4-(Trifluoromethyl)benzoic acid." PubChem Compound Summary for CID 9966. URL:[Link]

Sources

Exploratory

Exact mass and molecular weight of Methyl 4-iodo-3-(trifluoromethyl)benzoate

An In-depth Technical Guide to Methyl 4-iodo-3-(trifluoromethyl)benzoate This guide provides a comprehensive technical overview of Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS No. 1261880-87-8), a critical building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 4-iodo-3-(trifluoromethyl)benzoate

This guide provides a comprehensive technical overview of Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS No. 1261880-87-8), a critical building block for professionals in pharmaceutical and agrochemical research. We will delve into its fundamental molecular properties, explore its synthesis and chemical reactivity, and discuss its strategic applications in modern drug development.

Part 1: Core Molecular and Physicochemical Properties

A precise understanding of a compound's properties begins at the atomic level. For Methyl 4-iodo-3-(trifluoromethyl)benzoate, a key distinction must be made between its molecular weight and its exact mass, two values that are fundamental for analytical characterization and regulatory documentation.

The Distinction: Molecular Weight vs. Exact Mass

In high-resolution mass spectrometry, the difference between molecular weight and exact mass is crucial.[1][2]

  • Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element. This value is used for bulk chemical calculations (e.g., stoichiometry in a flask).

  • Exact Mass (or Monoisotopic Mass) is the sum of the masses of the single most abundant stable isotope for each atom in the molecule.[3] This is the value observed for the molecular ion peak in high-resolution mass spectrometry, a cornerstone technique for structure elucidation.

For the molecular formula C₉H₆F₃IO₂ :

  • Molecular Weight Calculation:

    • (9 x 12.011) + (6 x 1.008) + (3 x 18.998) + (1 x 126.90) + (2 x 15.999) = 330.05 g/mol

  • Exact Mass Calculation:

    • This calculation uses the mass of the most abundant isotope for each element: ¹²C (12.000000), ¹H (1.007825), ¹⁹F (18.998403), ¹²⁷I (126.904473), and ¹⁶O (15.994915).[4]

    • (9 x 12.000000) + (6 x 1.007825) + (3 x 18.998403) + (1 x 126.904473) + (2 x 15.994915) = 329.93646 Da

Summary of Physicochemical Properties

The specific physical properties like melting and boiling points for Methyl 4-iodo-3-(trifluoromethyl)benzoate are not widely reported in the literature. However, data for closely related isomers provide a reasonable estimation range. For instance, Methyl 4-hydroxy-3-(trifluoromethyl)benzoate, a solid, has a melting point of 167-169 °C.[5] Given the replacement of a hydroxyl group with a much larger iodine atom, it is expected that the target compound is a solid at room temperature with a relatively high melting point.

PropertyValue
Chemical Name Methyl 4-iodo-3-(trifluoromethyl)benzoate
CAS Number 1261880-87-8
Molecular Formula C₉H₆F₃IO₂
Molecular Weight 330.05 g/mol
Exact Mass 329.93646 Da

Part 2: Synthesis and Chemical Reactivity

Methyl 4-iodo-3-(trifluoromethyl)benzoate is not typically used as an end-product but rather as a versatile intermediate. Its synthesis is designed to install two key functional handles—the aryl iodide and the trifluoromethyl group—onto a benzoate scaffold, preparing it for subsequent diversification.

Proposed Synthesis Workflow

A logical and efficient synthesis route starts from the commercially available 3-(trifluoromethyl)benzoic acid. The workflow involves two primary transformations: Fischer esterification to protect the carboxylic acid and a regioselective electrophilic iodination.

Synthesis_Workflow cluster_reagents A 3-(Trifluoromethyl)benzoic acid B Methyl 3-(trifluoromethyl)benzoate A->B Fischer Esterification C Methyl 4-iodo-3-(trifluoromethyl)benzoate B->C Electrophilic Iodination reagent1 Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) reagent2 Iodine (I₂) Oxidizing Agent (e.g., HIO₃/H₂SO₄)

Caption: Proposed synthesis of Methyl 4-iodo-3-(trifluoromethyl)benzoate.

Causality of Experimental Choices:

  • Esterification First: The carboxylic acid group on the starting material is deactivating for electrophilic aromatic substitution. Converting it to the methyl ester slightly reduces this deactivation and, more importantly, protects the acidic proton from interfering with subsequent reagents.

  • Directed Iodination: The trifluoromethyl group is a strong electron-withdrawing group and a meta-director. The methyl ester group is also meta-directing. Therefore, in Methyl 3-(trifluoromethyl)benzoate, the position ortho to the ester and para to the trifluoromethyl group (the C4 position) is the most sterically accessible and electronically favored site for electrophilic iodination.

Representative Experimental Protocol: Electrophilic Iodination

This protocol is an adapted, representative procedure for the iodination step, based on established methods for arene iodination.[6]

Objective: To regioselectively install an iodine atom at the C4 position of Methyl 3-(trifluoromethyl)benzoate.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, charge Methyl 3-(trifluoromethyl)benzoate (1.0 eq) and glacial acetic acid as the solvent.

  • Reagent Addition: To the stirred solution, add molecular iodine (I₂, 1.1 eq). In a separate vessel, prepare a solution of a suitable oxidant (e.g., iodic acid, nitric acid) in a minimal amount of the reaction solvent.

  • Reaction Execution: Gently heat the reaction mixture to 60-70 °C. Add the oxidant solution dropwise over 30-60 minutes, carefully monitoring the temperature. The deep purple color of the iodine should fade as it is consumed.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up: After completion, cool the mixture to room temperature and pour it into an ice-cold aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step quenches any unreacted iodine.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 4-iodo-3-(trifluoromethyl)benzoate.

Key Chemical Reactivity

The synthetic value of this molecule lies in the distinct reactivity of its functional groups. The aryl iodide is a premier coupling partner in a vast array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[7][8][9] This allows the iodine to be replaced with a wide variety of carbon, nitrogen, or other substituents, making it an invaluable tool for creating libraries of chemical analogs.

Part 3: Strategic Application in Drug Discovery

The specific substitution pattern of Methyl 4-iodo-3-(trifluoromethyl)benzoate makes it a highly sought-after building block in medicinal chemistry programs.

The Trifluoromethyl Group: A "Magic" Moiety

The trifluoromethyl (CF₃) group is frequently incorporated into drug candidates to enhance key properties.[10][11] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic profile.[12]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[13][14] Replacing a metabolically vulnerable methyl or methoxy group with a CF₃ group can block a key metabolic pathway, thereby increasing the drug's half-life and bioavailability.[14]

  • Binding Affinity: The CF₃ group can alter the electronic distribution of the aromatic ring, potentially improving interactions with the target protein through enhanced hydrogen bonding or dipole interactions.

  • Lipophilicity & Permeability: By increasing lipophilicity, the CF₃ group can improve a drug's ability to cross cellular membranes, which is critical for reaching its site of action.[13]

The Aryl Iodide: A Handle for Diversification

The true power of this building block is realized when the reactivity of the aryl iodide is exploited for late-stage functionalization. This strategy allows drug development teams to rapidly synthesize and screen a diverse library of related compounds from a common intermediate.

Building_Block_Concept cluster_reactions A Methyl 4-iodo-3-(trifluoromethyl)benzoate (Core Scaffold) B Diverse Drug Analogs A->B Late-Stage Functionalization reagent1 Suzuki Coupling (Boronic Acids) reagent2 Buchwald-Hartwig (Amines) reagent3 Sonogashira Coupling (Alkynes)

Caption: Use of the aryl iodide for late-stage functionalization.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Trifluoromethyl group. Wikipedia. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. National Institutes of Health. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Massachusetts Institute of Technology. Available at: [Link]

  • Arene C–H Iodination Using Aryl Iodides. Chinese Chemical Society. Available at: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]

  • Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Royal Society of Chemistry. Available at: [Link]

  • Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. National Institutes of Health. Available at: [Link]

  • Novel strategy for synthesis of 2-(tributylstannyl)benzoate succinimide as a precursor for radio-iodination. Journal of Nuclear Medicine. Available at: [Link]

  • Monoisotopic mass. Wikipedia. Available at: [Link]

  • N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins. ResearchGate. Available at: [Link]

  • Masses. Michigan State University Department of Chemistry. Available at: [Link]

  • Exact Mass Calculator. BioChemCalc. Available at: [Link]

  • Methyl 3-iodo-4-methylbenzoate. LookChem. Available at: [Link]

  • Monoisotopic and Average Mass. IonSource. Available at: [Link]

  • Calculating Exact Masses. University of Missouri Mass Spectrometry Facility. Available at: [Link]

  • A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Organic Chemistry Portal. Available at: [Link]

  • Exact mass calculater. St. Olaf College. Available at: [Link]

  • Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. Available at: [Link]

  • Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. National Institutes of Health. Available at: [Link]

  • Monoisotopic Mass?. ResearchGate. Available at: [Link]

  • Methyl 4-iodobenzoate. Wikipedia. Available at: [Link]

  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Available at: [Link]

Sources

Foundational

Synthesis Pathways and Reaction Mechanisms for Methyl 4-iodo-3-(trifluoromethyl)benzoate: A Technical Guide

Target Compound: Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) Primary Applications: Cross-coupling precursor (Suzuki, Heck, Sonogashira), fluorinated building block in medicinal chemistry, and agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) Primary Applications: Cross-coupling precursor (Suzuki, Heck, Sonogashira), fluorinated building block in medicinal chemistry, and agrochemical development.

As a Senior Application Scientist, I approach the synthesis of fluorinated aryl iodides not merely as a sequence of steps, but as a system of competing thermodynamic and kinetic pathways. The incorporation of a trifluoromethyl (–CF 3​ ) group adjacent to an iodine atom presents unique steric and electronic challenges. This whitepaper deconstructs the synthesis of Methyl 4-iodo-3-(trifluoromethyl)benzoate, providing field-proven insights, mechanistic causality, and self-validating experimental protocols to ensure high-fidelity reproducibility in your laboratory.

Retrosynthetic Analysis & Strategic Pathways

The synthesis of the target ester can be approached via two primary retrosynthetic disconnections: the aryl-iodine bond (via Sandmeyer reaction) and the ester linkage (via esterification).

  • Pathway A (Acid-First Route): Sandmeyer iodination of 4-amino-3-(trifluoromethyl)benzoic acid, followed by esterification.

  • Pathway B (Ester-First Route): Esterification of the starting amino acid, followed by Sandmeyer iodination of the resulting amino ester.

Field-Proven Insight: Pathway A is overwhelmingly preferred in process chemistry. Performing the Sandmeyer reaction on the free acid avoids the risk of ester hydrolysis that frequently occurs under the strongly acidic, aqueous conditions required for diazotization .

Retrosynthesis Target Methyl 4-iodo-3-(trifluoromethyl)benzoate (Target: CAS 1261880-87-8) AcidIodo 4-Iodo-3-(trifluoromethyl)benzoic acid (Intermediate A: CAS 914636-20-7) Target->AcidIodo Pathway A Esterification EsterAmino Methyl 4-amino-3-(trifluoromethyl) benzoate (Intermediate B) Target->EsterAmino Pathway B Sandmeyer SM 4-Amino-3-(trifluoromethyl)benzoic acid (Starting Material: CAS 400-76-0) AcidIodo->SM Sandmeyer Iodination EsterAmino->SM Esterification

Caption: Retrosynthetic strategy comparing Pathway A (preferred) and Pathway B.

Mechanistic Deep Dive

Diazotization and Sandmeyer Iodination

The conversion of the arylamine to an aryl iodide is a two-stage process.

  • Diazotization: Sodium nitrite (NaNO 2​ ) reacts with HCl to generate the highly electrophilic nitrosonium ion (NO + ). The –CF 3​ group is strongly electron-withdrawing ( σp​=0.54 ), which severely attenuates the nucleophilicity of the amine. Consequently, the reaction requires a high concentration of acid and strict temperature control (0–10 °C) to force the formation of the diazonium salt while preventing its premature degradation into a phenol.

  • Iodination via SET: Unlike classical Sandmeyer chlorinations or brominations that mandate a Copper(I) catalyst, iodination is catalyst-free. Iodide (from KI) is a sufficiently strong reducing agent ( E∘≈0.54 V) to initiate a Single-Electron Transfer (SET) to the diazonium ion. This generates an aryl radical, which rapidly abstracts iodine to form the final C–I bond.

Mechanism Aniline Arylamine (Ar-NH2) Nitrosamine N-Nitrosamine Intermediate Aniline->Nitrosamine + NO+ Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->Nitrosamine Diazonium Diazonium Salt (Ar-N2+) Nitrosamine->Diazonium - H2O ArylRadical Aryl Radical (Ar•) / SET Diazonium->ArylRadical + I- (from KI) Electron Transfer Product Aryl Iodide (Ar-I) ArylRadical->Product Iodine Transfer

Caption: Logical flow of the Sandmeyer Iodination mechanism via Single-Electron Transfer (SET).

Esterification Dynamics: Fischer vs. TMS-Diazomethane

Once 4-iodo-3-(trifluoromethyl)benzoic acid is isolated, it must be methylated.

  • Fischer Esterification: Utilizes methanol and catalytic H 2​ SO 4​ under reflux. It is highly scalable and cost-effective but requires harsh thermal and acidic conditions.

  • TMS-Diazomethane (TMSCHN 2​ ): A mild, base-free methylating agent . Causality note: TMSCHN 2​ requires a protic co-solvent (methanol) to function. Methanol attacks the silicon atom, cleaving the C–Si bond to generate the highly reactive diazomethane in situ, which rapidly alkylates the carboxylic acid at room temperature.

Quantitative Data & Reagent Selection

To facilitate rapid decision-making in protocol design, the following table summarizes the thermodynamic conditions, yields, and mechanistic drivers for each step.

Reaction StepReagents & SolventsTempTypical YieldKey Mechanistic Feature / Causality
Diazotization NaNO 2​ , conc. HCl, H 2​ O0–10 °CN/A (in situ)NO + generation; CF 3​ group retards nucleophilic attack but stabilizes the diazonium salt.
Iodination KI, H 2​ O20 °C80–86%SET mechanism; proceeds without Cu(I) due to the low oxidation potential of I .
Fischer Esterification MeOH, cat. H 2​ SO 4​ 65 °C85–95%Acid-catalyzed; thermodynamically driven by excess MeOH (Le Chatelier's principle).
TMSCHN 2​ Esterification TMSCHN 2​ , THF/MeOH25 °C90–98%Kinetically driven by N 2​ gas evolution; ideal for sensitive substrates.

Validated Experimental Protocols

The following protocols are self-validating systems. Stoichiometric ratios and visual cues are provided to ensure the researcher can verify the reaction's progress in real-time.

Protocol 1: Synthesis of 4-Iodo-3-(trifluoromethyl)benzoic acid

Adapted from established fluorinated building block synthesis routes .

Stage 1: Diazotization

  • Preparation: Suspend 4-amino-3-(trifluoromethyl)benzoic acid (1.8 g, 8.8 mmol, 1.0 eq) in concentrated HCl (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Activation: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve sodium nitrite (0.76 g, 11.0 mmol, 1.25 eq) in distilled water (15 mL). Add this solution dropwise to the amine suspension over 15 minutes. Self-validation: The suspension will gradually clarify into a pale-yellow solution as the soluble diazonium salt forms.

  • Maturation: Stir the mixture at 0–10 °C for exactly 30 minutes.

Stage 2: Iodination 5. Reagent Addition: Prepare a solution of potassium iodide (2.2 g, 13.2 mmol, 1.5 eq) in water (10 mL). Add this dropwise to the cold diazonium solution. Self-validation: Immediate evolution of nitrogen gas (bubbling) and a dark brown coloration (formation of iodine/triiodide) will be observed. 6. Reaction: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 1 hour. 7. Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to reduce residual iodine (the dark color will vanish, leaving a pale yellow/clear organic layer). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the intermediate acid (~86% yield).

Protocol 2: Synthesis of Methyl 4-iodo-3-(trifluoromethyl)benzoate (Target)

Using the mild TMSCHN 2​ method .

  • Preparation: Charge a 250 mL round-bottom flask with 4-iodo-3-(trifluoromethyl)benzoic acid (2.78 g, 8.8 mmol, 1.0 eq).

  • Solvent System: Dissolve the acid in a solvent mixture of Tetrahydrofuran (THF) (15 mL) and Methanol (MeOH) (15 mL). Causality: MeOH is strictly required to activate the TMSCHN 2​ .

  • Methylation: Slowly add TMSCHN 2​ (2.0 M solution in hexanes, 8.8 mL, 17.6 mmol, 2.0 eq) dropwise at room temperature. Self-validation: Vigorous bubbling (N 2​ gas) will occur. Continue addition until the yellow color of the reagent persists, indicating an excess.

  • Completion: Stir the mixture at room temperature for 12 hours (overnight).

  • Isolation: Quench any residual TMSCHN 2​ by adding a few drops of glacial acetic acid until the yellow color dissipates. Concentrate the mixture in vacuo. Purify the resulting residue via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure target ester.

References

  • World Intellectual Property Organization. "WO2018039386A1 - Hormone receptor modulators for treating metabolic conditions and disorders." Google Patents.
  • World Intellectual Property Organization. "WO2013161851A1 - Benzamide derivative." Google Patents.

Protocols & Analytical Methods

Method

Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling with Methyl 4-iodo-3-(trifluoromethyl)benzoate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate. This reaction is of significant interest to resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate. This reaction is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex biaryl structures containing the valuable trifluoromethyl (-CF₃) motif. We will delve into the mechanistic nuances related to this specific substrate, covering the electronic and steric effects of the substituents. Furthermore, this document offers field-proven recommendations for catalyst systems, bases, and solvents, along with a step-by-step experimental protocol and a robust troubleshooting guide to ensure successful execution.

Introduction: The Strategic Importance of Trifluoromethylated Biaryls

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[1] In pharmaceutical and agrochemical development, the incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Methyl 4-iodo-3-(trifluoromethyl)benzoate serves as a critical building block, enabling the direct introduction of a trifluoromethyl- and ester-functionalized phenyl ring.

However, the successful coupling of this substrate requires careful consideration of its unique electronic and steric properties, as well as the base-sensitivity of the methyl ester functional group. This guide is designed to equip researchers with the foundational knowledge and practical steps needed to navigate these challenges and achieve high-yield, reproducible results.

Mechanistic Insights & Substrate-Specific Considerations

The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The specific nature of Methyl 4-iodo-3-(trifluoromethyl)benzoate profoundly influences the efficiency of this cycle.

The Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl  Ar-I Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-R(L₂) Transmetalation->PdII_Diaryl  R-B(OH)₂  Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Impact of Substrate Substituents
  • Aryl Iodide: The carbon-iodine bond is the most reactive of the common aryl halides (I > Br > OTf >> Cl).[2][4] This high reactivity ensures that the initial oxidative addition step, where the palladium catalyst inserts into the C-I bond, is typically rapid and efficient.[2]

  • Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ substituent makes the adjacent carbon atom more electrophilic. This electronic effect further accelerates the oxidative addition step.[5] However, its position ortho to the iodine introduces a degree of steric hindrance, which can slow down subsequent steps in the catalytic cycle and necessitates the use of bulky ligands to promote the final reductive elimination step.[6]

  • Methyl Ester (-CO₂Me) Group: This functional group is susceptible to hydrolysis (saponification) under strongly basic conditions, particularly at elevated temperatures. Therefore, the choice of base is a critical parameter that must be carefully optimized to preserve the ester. Mild or moderately strong inorganic bases are generally preferred over hydroxides.[7]

Recommended Reagents & Catalytic Systems

Selection of the appropriate catalyst, ligand, base, and solvent is paramount for a successful reaction. The recommendations below are based on established principles for coupling electron-deficient and sterically-influenced substrates.

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ (a Pd(II) source) and Pd₂(dba)₃ (a Pd(0) source) are versatile precatalysts requiring an external ligand.[7] Pd(PPh₃)₄ is an air-stable Pd(0) source that comes with its own ligand but may be less effective for sterically hindered substrates.
Ligand Buchwald Ligands: SPhos, XPhosOther Phosphines: P(t-Bu)₃, PCy₃Bulky and electron-rich monophosphine ligands are essential.[1][8] They stabilize the palladium center, promote the challenging reductive elimination step by overcoming steric hindrance, and accelerate oxidative addition for less reactive halides.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFK₂CO₃ is a good starting point, balancing reactivity with ester compatibility. K₃PO₄ is slightly stronger and often effective.[8] Cs₂CO₃ is highly effective for difficult couplings but more costly.[9] KF is the mildest option and should be considered if ester hydrolysis is a persistent issue.[7]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O (Typical Ratios: 4:1 to 10:1)A biphasic system is standard. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the activation of the boronic acid for transmetalation.[5]
Boronic Acid Aryl- or Vinyl-boronic Acid (or Pinacol Ester)Use 1.2–1.5 equivalents to ensure complete consumption of the limiting aryl iodide. Pinacol esters offer greater stability against protodeboronation.[5]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate on a 1.0 mmol scale.

Experimental Workflow Diagram

Workflow A 1. Reagent Setup B 2. Degassing A->B Evacuate/Backfill with N₂/Ar (3x) C 3. Reaction B->C Add Degassed Solvent D 4. Monitoring C->D Heat & Stir (e.g., 90°C, 12h) D->C Incomplete E 5. Work-up D->E Complete F 6. Purification E->F Aqueous Wash, Extraction, Drying G Final Product F->G Column Chromatography

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure

Materials:

  • Methyl 4-iodo-3-(trifluoromethyl)benzoate (1.0 mmol, 1.0 equiv., 330 mg)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%, 16.4 mg)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv., 276 mg), finely ground

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Methyl 4-iodo-3-(trifluoromethyl)benzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling the inert gas through the solvent mixture for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction vessel.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by periodically taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting iodide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems observed in this specific Suzuki-Miyaura coupling.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) not formed or oxidized. 2. Insufficient Degassing: Oxygen has deactivated the catalyst.[10] 3. Ineffective Base: Base is not strong enough or has poor solubility.1. Use a fresh source of palladium and ligand. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 2. Ensure the degassing procedure is thorough (3x evacuate/backfill cycles or freeze-pump-thaw).[10] 3. Screen a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility.
Ester Hydrolysis (Saponification) 1. Base is too strong. 2. Reaction temperature is too high or time is too long.1. Switch to a milder base like powdered KF or a less-than-stoichiometric amount of a stronger base.[7] 2. Attempt the reaction at a lower temperature (e.g., 70-80 °C) and monitor carefully to avoid unnecessarily long reaction times.
Formation of Homocoupled Boronic Acid Product (R-R) 1. Oxygen present in the reaction mixture.[5] 2. Use of a Pd(II) precatalyst with inefficient reduction to Pd(0).1. Improve the degassing procedure significantly.[10] 2. Add a small amount of a reducing agent or switch to a Pd(0) source like Pd₂(dba)₃.
Formation of Dehalogenated Starting Material 1. Protodeboronation of the boronic acid followed by coupling. 2. Presence of a hydride source.1. Use a boronic pinacol ester instead of the acid for greater stability.[5] 2. Ensure solvents are aprotic (other than the necessary water). Avoid alcohol or amine bases if this is a major issue.[10]

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate is a highly effective method for synthesizing functionalized biaryl compounds. Success hinges on a rational selection of reagents tailored to the substrate's unique characteristics. The use of bulky, electron-rich phosphine ligands is critical to overcome steric effects, while careful selection of a moderately strong inorganic base is necessary to activate the boronic acid without compromising the integrity of the methyl ester. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently and efficiently access these valuable chemical intermediates.

References

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(11), 4568-4644. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. [Link]

  • Royal Society of Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Lant, T., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry, 74(8), 3167–3169. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Ioffe, D. A., & Shishov, D. (2014). Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. Organometallics, 33(21), 6046-6057. [Link]

  • ResearchGate. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]

  • Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4226–4229. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Reviews Chemistry, 1(4). [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1488–1499. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Kumar, A., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 687621. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Matos, K., & Soderquist, J. A. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8742–8749. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]

Sources

Application

Strategic Application of Methyl 4-iodo-3-(trifluoromethyl)benzoate in Advanced API Synthesis

Structural Rationale & Strategic Value in Drug Design Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) is a privileged, highly functionalized building block extensively utilized in the synthesis of Active Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Strategic Value in Drug Design

Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) is a privileged, highly functionalized building block extensively utilized in the synthesis of Active Pharmaceutical Ingredients (APIs). Its architectural value lies in the orthogonal reactivity of its three functional groups:

  • C4-Iodine: A highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling (C-C, C-N, C-O bond formation).

  • C3-Trifluoromethyl (-CF₃): A classic bioisostere that enhances lipophilicity, modulates metabolic stability, and drastically alters the electronic landscape of the aromatic ring.

  • C1-Methyl Ester (-CO₂Me): A masked carboxylic acid that allows for late-stage functionalization, such as amidation to attach targeting ligands or pharmacophores.

APITree Core Methyl 4-iodo-3- (trifluoromethyl)benzoate Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Cat., Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd/Ni Cat., Amine Ester Ester Hydrolysis & Amidation Core->Ester LiOH, then HATU Kinase Biaryl Kinase Inhibitors Suzuki->Kinase GPCR N-Aryl GPCR Ligands Buchwald->GPCR Linker Targeting Linkers (PROTACs/ADCs) Ester->Linker

Divergent synthetic workflows utilizing Methyl 4-iodo-3-(trifluoromethyl)benzoate for APIs.

Mechanistic Insights & Causality in Reaction Design

When integrating this intermediate into an API synthetic route, chemists must account for the profound electronic and steric effects exerted by the ortho-CF₃ group.

The Suzuki-Miyaura Challenge

The strong electron-withdrawing nature of both the -CF₃ and -CO₂Me groups significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aryl iodide. This accelerates the oxidative addition of Pd(0) into the C-I bond [1]. However, the steric bulk of the -CF₃ group creates a kinetic bottleneck during the transmetalation and reductive elimination steps [4]. To overcome this, sterically demanding, electron-rich biarylphosphine ligands (such as XPhos) must be employed. These ligands force the palladium center into a geometry that accelerates reductive elimination, preventing premature catalyst decomposition into inactive "Pd-black."

Chemoselective Buchwald-Hartwig Amination

Forming C-N bonds with electron-deficient aryl iodides can occasionally lead to competing protodehalogenation (reduction of the C-I bond) if the amine acts as a hydride donor. Utilizing highly specific catalyst systems, such as Pd₂(dba)₃ paired with RuPhos, or emerging Ni-catalyzed phenylboronic ester-activated protocols, ensures rapid C-N bond formation that outcompetes side reactions [2][3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) and visual cues to ensure reproducibility and reliability in a scale-up environment.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl core via C-C bond formation. Causality Note: We utilize XPhos-Pd-G2 rather than standard Pd(PPh₃)₄. The G2 precatalyst rapidly generates the active Pd(0) species at room temperature upon deprotonation by the base, ensuring the catalyst is fully active before thermal stress is applied. Argon sparging is chosen over vacuum degassing to prevent altering the 1,4-Dioxane/Water solvent ratio via differential evaporation.

  • Reagent Assembly: In a clean, dry reaction vessel, combine Methyl 4-iodo-3-(trifluoromethyl)benzoate (1.0 equiv, 10 mmol), the desired arylboronic acid (1.2 equiv, 12 mmol), and K₃PO₄ (2.0 equiv, 20 mmol).

  • Solvent Addition: Add a mixture of 1,4-Dioxane and deionized Water (4:1 v/v, 50 mL).

    • IPC 1 (Visual): Ensure the base is fully dissolved in the aqueous phase and organics in the organic phase.

  • Degassing: Submerge an argon sparging tube directly into the biphasic mixture. Sparge vigorously for 15 minutes.

  • Catalyst Addition: Quickly add XPhos-Pd-G2 (0.05 equiv, 5 mol%). The solution will typically turn a pale yellow/orange.

  • Heating: Seal the vessel and heat to 90 °C under vigorous stirring (800 rpm) for 4–6 hours.

    • IPC 2 (Analytical): At 4 hours, sample the organic layer for LC-MS or TLC. Acceptance criteria: >95% consumption of the aryl iodide. If the solution turns completely black (Pd aggregation) before completion, catalyst poisoning has occurred.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

ProtocolLogic Step1 1. Reagent Assembly Ar-I + Ar-B(OH)2 + Base IPC1 IPC: Visual Check Ensure complete dissolution Step1->IPC1 Step2 2. Degassing Argon Sparging (15 min) IPC1->Step2 Step3 3. Catalyst Addition Add XPhos-Pd-G2 (5 mol%) Step2->Step3 Step4 4. Heating (90°C, 4-6h) Step3->Step4 IPC2 IPC: LC-MS / TLC Monitor Ar-I consumption Step4->IPC2 Step5 5. Aqueous Workup EtOAc extraction, Brine IPC2->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Self-validating operational workflow and in-process controls for Suzuki-Miyaura coupling.

Protocol B: Mild Saponification of the Methyl Ester

Objective: Hydrolyze the ester to a carboxylic acid for subsequent amidation. Causality Note: While the -CF₃ group is generally robust, prolonged exposure to strong bases (e.g., NaOH at reflux) can trigger unwanted hydrolysis of the -CF₃ group to a carboxylic acid. Therefore, mild conditions using Lithium Hydroxide (LiOH) at ambient temperature are strictly enforced.

  • Dissolution: Dissolve the cross-coupled intermediate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Base Addition: Add LiOH·H₂O (3.0 equiv) in one portion.

  • Reaction: Stir at 25 °C for 2–4 hours.

    • IPC (Analytical): Monitor by TLC. The starting material spot should disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 3.0–4.0.

    • IPC (Visual): A thick white/off-white precipitate (the free carboxylic acid) will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the carboxylic acid intermediate, ready for HATU-mediated amidation.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization data for the Suzuki-Miyaura coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate, demonstrating the critical necessity of matching the catalyst system to the steric demands of the ortho-CF₃ group.

Table 1: Catalyst and Ligand Optimization for Biaryl Formation

EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)*Observation / Causality
1Pd(PPh₃)₄Na₂CO₃PhMe / H₂O901245%Slow reductive elimination; high protodehalogenation.
2Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O90868%Moderate conversion; catalyst degraded to Pd-black.
3Pd₂(dba)₃ / SPhosK₃PO₄Dioxane / H₂O90682%Improved transmetalation due to electron-rich ligand.
4 XPhos-Pd-G2 K₃PO₄ Dioxane / H₂O 90 4 94% Optimal: Rapid Pd(0) generation; steric bulk accommodated.

*Yields determined by isolated mass after silica gel chromatography.

References

  • Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Iodides." The Journal of Organic Chemistry. Available at:[Link]

  • Dhital, R. N., et al. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Omega. Available at:[Link]

  • ChemRxiv. "Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids." ChemRxiv. Available at:[Link]

Method

Advanced Application Note: Copper-Free Sonogashira Cross-Coupling Protocols for Methyl 4-iodo-3-(trifluoromethyl)benzoate

Executive Summary & Mechanistic Rationale Methyl 4-iodo-3-(trifluoromethyl)benzoate is a highly valuable building block in pharmaceutical development. The trifluoromethyl (–CF₃) group enhances metabolic stability and lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 4-iodo-3-(trifluoromethyl)benzoate is a highly valuable building block in pharmaceutical development. The trifluoromethyl (–CF₃) group enhances metabolic stability and lipophilicity, while the methyl ester provides a versatile handle for downstream functionalization. However, performing a Sonogashira cross-coupling on this specific substrate presents unique mechanistic challenges.

The Causality of Substrate Reactivity: The iodine atom is highly activated toward oxidative addition by the strongly electron-withdrawing para-ester (–M effect) and ortho-CF₃ (–I effect) groups. While this makes the initial insertion of Palladium(0) extremely rapid, the steric bulk of the ortho-CF₃ group severely impedes the subsequent transmetalation and alkyne coordination steps .

In traditional Copper-cocatalyzed Sonogashira protocols, this kinetic bottleneck (fast oxidative addition, slow transmetalation) increases the lifetime of the Cu(I)-acetylide intermediate, leading to extensive undesired Glaser-Hay homocoupling of the terminal alkyne. To bypass this, a Copper-Free, Amine-Free protocol utilizing a bulky, electron-rich phosphine ligand (cataCXium A) and a mild inorganic base (Cs₂CO₃) is required . The bulky ligand forces the coupling partners into close proximity, accelerating reductive elimination, while the absence of copper completely suppresses oxidative homocoupling.

G A Pd(II) Precatalyst Pd(CH3CN)2Cl2 B Active Pd(0) Species Pd(0)-cataCXium A A->B Ligand Exchange & Reduction C Oxidative Addition Complex Ar-Pd(II)-I B->C Fast Insertion (e- deficient Ar-I) D Alkyne Coordination Base-Assisted Deprotonation C->D Cs2CO3 Base (Cu-Free) E Reductive Elimination Cross-Coupled Product D->E Sterically Driven E->B Catalyst Regeneration

Fig 1: Catalytic cycle of the Cu-free Sonogashira coupling highlighting sterically-driven elimination.

Optimization of Reaction Conditions

To establish a self-validating and robust methodology, various catalytic systems were evaluated. The quantitative data below demonstrates the causality behind selecting the Pd(CH₃CN)₂Cl₂ / cataCXium A system for ortho-CF₃ deactivated substrates.

Table 1: Condition Optimization for Methyl 4-iodo-3-(trifluoromethyl)benzoate

Catalyst System (mol%)Ligand / AdditiveBase (equiv)SolventTempYield (%)Mechanistic Observation / Causality
Pd(PPh₃)₂Cl₂ (5%)CuI (5%)Et₃N (2.0)DMF60 °C41%High Glaser homocoupling; slow transmetalation due to steric clash.
Pd(OAc)₂ (2%)NoneTBAA (2.0)DMFRT68%Cu-free reduces homocoupling ; moderate yield due to lack of bulky ligand.
Pd(CH₃CN)₂Cl₂ (1%) cataCXium A (2%) Cs₂CO₃ (1.5) 2-MeTHF RT >92% Bulky ligand accelerates reductive elimination; complete suppression of side reactions.

Detailed Experimental Protocol

This procedure describes the coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate with a model terminal alkyne (phenylacetylene) on a 1.0 mmol scale. The protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure trustworthiness.

Materials & Reagents
  • Aryl Halide: Methyl 4-iodo-3-(trifluoromethyl)benzoate (1.0 mmol, 330.0 mg)

  • Terminal Alkyne: Phenylacetylene (1.5 mmol, 153.2 mg, ~165 µL)

  • Catalyst: Pd(CH₃CN)₂Cl₂ (1.0 mol%, 2.6 mg)

  • Ligand: cataCXium A (Di(1-adamantyl)-n-butylphosphine) (2.0 mol%, 7.2 mg)

  • Base: Cs₂CO₃ (1.5 mmol, 488.7 mg) - Must be finely milled and oven-dried.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (3.0 mL) - Anhydrous and rigorously degassed.

Step-by-Step Methodology

Step 1: Catalyst Activation (Glovebox or Schlenk Line)

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial equipped with a magnetic stir bar with Pd(CH₃CN)₂Cl₂ (2.6 mg), cataCXium A (7.2 mg), and Cs₂CO₃ (488.7 mg).

  • Add anhydrous, degassed 2-MeTHF (3.0 mL) to the vial.

  • Self-Validation Checkpoint: Stir the suspension for 5–10 minutes at room temperature. The solution must transition from a pale yellow suspension to a deeper orange/red color. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0)-cataCXium A complex.

Step 2: Substrate Addition & Reaction Execution 4. Add Methyl 4-iodo-3-(trifluoromethyl)benzoate (330.0 mg) to the active catalyst solution. 5. Add phenylacetylene (165 µL) dropwise via a micro-syringe. 6. Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and stir vigorously (800 rpm) at room temperature (20–25 °C) for 4 hours.

Step 3: In-Process Monitoring 7. Self-Validation Checkpoint: At the 4-hour mark, withdraw a 10 µL aliquot via micro-syringe. Dilute with 1 mL EtOAc, filter through a standard silica plug to remove Pd/salts, and analyze via TLC (Hexanes:EtOAc 9:1) and GC-MS. 8. The starting aryl iodide ( Rf​≈0.6 ) should be completely consumed. The highly conjugated cross-coupled product will appear as a new spot ( Rf​≈0.5 ) exhibiting strong bright-blue fluorescence under 365 nm UV light.

Step 4: Quench and Purification 9. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. 10. Extract the aqueous layer with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 10% EtOAc in Hexanes) to isolate the pure alkyne product.

G Step1 1. Reagent Preparation Glovebox / Schlenk Exclude O2 & H2O Step2 2. Reaction Assembly Add Pd, cataCXium A, Cs2CO3, and 2-MeTHF Step1->Step2 Step3 3. Substrate Addition Add Ar-I and Alkyne Stir at 20-25 °C Step2->Step3 Step4 4. In-Process Monitoring TLC / GC-MS Check Ar-I consumption Step3->Step4 Step4->Step3 Incomplete Step5 5. Quench & Extraction Aqueous NH4Cl workup EtOAc extraction Step4->Step5 >95% Conversion Step6 6. Purification Flash Chromatography Isolate pure product Step5->Step6

Fig 2: Experimental workflow for the Cu-free Sonogashira cross-coupling protocol.

Troubleshooting & Analytical Validation

  • Issue: Presence of Unreacted Aryl Iodide

    • Causality: Trace oxygen rapidly deactivates the electron-rich Pd(0)-cataCXium A complex.

    • Solution: Ensure rigorous degassing of the 2-MeTHF solvent (e.g., three freeze-pump-thaw cycles) and verify glovebox atmosphere integrity.

  • Issue: Formation of 1,4-Diphenylbuta-1,3-diyne (Glaser Product)

    • Causality: Adventitious copper contamination catalyzes the oxidative dimerization of the terminal alkyne.

    • Solution: Utilize new, acid-washed magnetic stir bars and strictly copper-free spatulas. Ensure the Cs₂CO₃ source is high-purity (99.9%).

  • Analytical Signatures: The successful incorporation of the alkyne can be verified via ¹³C NMR by the appearance of two distinct internal alkyne quaternary carbon signals (typically between 85–95 ppm), distinct from the terminal alkyne C-H signal. Furthermore, the ¹⁹F NMR signal of the ortho-CF₃ group will exhibit a slight upfield shift due to the altered magnetic anisotropy of the newly installed triple bond.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Nandi, S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(18), 16163–16175. URL:[Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Journal of Organic Chemistry, 69(17), 5752-5755. URL:[Link]

Application

Application Note: Synthesis of 4-Aryl-3-(trifluoromethyl)benzoic Acid Derivatives from Methyl 4-iodo-3-(trifluoromethyl)benzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: Methyl 4-iodo-3-(trifluoromethyl)benzoate Introduction & Rationale The strategic incorporation of fluorine into small m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: Methyl 4-iodo-3-(trifluoromethyl)benzoate

Introduction & Rationale

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. The trifluoromethyl (–CF₃) group, in particular, is highly prized for its ability to modulate lipophilicity, enhance metabolic stability, and improve binding affinity through unique stereoelectronic interactions[1].

Methyl 4-iodo-3-(trifluoromethyl)benzoate is an exceptionally versatile building block for synthesizing 4-substituted-3-(trifluoromethyl)benzoic acid derivatives. This specific substitution pattern is a privileged pharmacophore found in numerous kinase inhibitors, nuclear receptor modulators, and G-protein coupled receptor (GPCR) antagonists.

This application note details a robust, two-step synthetic workflow to generate highly functionalized 4-aryl-3-(trifluoromethyl)benzoic acids. The sequence utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups at the sterically hindered C4 position, followed by a mild saponification to unmask the carboxylic acid.

Experimental Design & Mechanistic Insights

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of ortho-trifluoromethyl iodobenzenes presents unique mechanistic challenges and advantages[2].

  • Oxidative Addition: The strongly electron-withdrawing nature of the –CF₃ and ester groups significantly lowers the electron density of the aromatic ring. This accelerates the oxidative addition of the C–I bond to the active Pd(0) species[3].

  • Transmetalation & Reductive Elimination: The steric bulk of the ortho-CF₃ group hinders the transmetalation step. To overcome this, a highly active bidentate phosphine ligand, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is employed. The bite angle of dppf forces the intermediate Pd(II) complex into a geometry that accelerates reductive elimination, preventing competitive protodeboronation of the boronic acid.

  • Solvent System: A biphasic 1,4-Dioxane/Water system ensures optimal solubility for both the lipophilic iodoarene and the inorganic base (K₂CO₃), facilitating the activation of the boronic acid to the reactive boronate species[2].

Step 2: Saponification (Ester Hydrolysis)

The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a THF/MeOH/H₂O mixture. The presence of the electron-withdrawing –CF₃ group increases the electrophilicity of the ester carbonyl, allowing the hydrolysis to proceed rapidly at ambient temperature. Mild conditions are critical to prevent decarboxylation or degradation of sensitive heteroaryl substituents introduced in Step 1.

Synthetic Workflow & Catalytic Cycle

Workflow SM Methyl 4-iodo-3- (trifluoromethyl)benzoate (Starting Material) Step1 Step 1: Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O SM->Step1 Int Methyl 4-aryl-3- (trifluoromethyl)benzoate (Intermediate) Step1->Int 75-95% Yield Step2 Step 2: Saponification LiOH·H2O THF/MeOH/H2O Int->Step2 Prod 4-aryl-3-(trifluoromethyl) benzoic acid (Final Product) Step2->Prod >95% Yield

Figure 1: Two-step synthetic workflow for 4-aryl-3-(trifluoromethyl)benzoic acid derivatives.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(I)L_2 Oxidative Addition Pd0->PdII_OA + Ar-I (Oxidative Addition) PdII_TM Pd(II)(Ar)(Ar')L_2 Transmetalation PdII_OA->PdII_TM + Ar'-B(OH)2 / Base (Transmetalation) PdII_TM->Pd0 - Ar-Ar' (Reductive Elimination)

Figure 2: General catalytic cycle for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data: Suzuki-Miyaura Optimization

To establish the most robust protocol, various catalytic systems were evaluated for the coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate with phenylboronic acid. The data below demonstrates the superiority of the Pd(dppf)Cl₂ system in overcoming the steric hindrance of the ortho-CF₃ group.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)901665%
2Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O (5:1)1001258%
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)100888%
4 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 4 94%

Table 1: Optimization of reaction conditions for the synthesis of Methyl 4-phenyl-3-(trifluoromethyl)benzoate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 4-aryl-3-(trifluoromethyl)benzoate (Suzuki-Miyaura Coupling)

Self-Validating Indicators:

  • Visual: The reaction mixture will transition from a bright orange/red suspension to a dark brown homogeneous solution as the active Pd(0) species is generated and enters the catalytic cycle. The appearance of a black precipitate (palladium black) indicates catalyst deactivation, usually due to oxygen ingress.

  • Analytical: TLC (Hexanes:EtOAc 8:2) will show the consumption of the UV-active starting material ( Rf​ ~0.6) and the appearance of a new, highly UV-active product spot ( Rf​ ~0.5).

Procedure:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-iodo-3-(trifluoromethyl)benzoate (1.00 g, 3.03 mmol, 1.0 equiv), the desired arylboronic acid (3.64 mmol, 1.2 equiv), and K₂CO₃ (0.84 g, 6.06 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-Dioxane (16 mL) and deionized water (4 mL).

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon or Nitrogen for at least 15 minutes. Failure to remove dissolved oxygen will rapidly oxidize the Pd(0) catalyst, halting the reaction.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (124 mg, 0.15 mmol, 5 mol%).

  • Reaction: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (20 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to afford the intermediate ester.

Protocol B: Synthesis of 4-aryl-3-(trifluoromethyl)benzoic acid (Saponification)

Self-Validating Indicators:

  • Analytical: Complete disappearance of the ester peak via LC-MS. On TLC (Hexanes:EtOAc 7:3), the starting ester ( Rf​ ~0.5) will disappear, and the product will remain at the baseline until the TLC plate is eluted with a solvent containing 1% Acetic Acid, which will move the acid to Rf​ ~0.3.

Procedure:

  • Preparation: Dissolve the Methyl 4-aryl-3-(trifluoromethyl)benzoate intermediate (2.0 mmol, 1.0 equiv) in a solvent mixture of THF (8 mL) and Methanol (4 mL) in a 50 mL round-bottom flask.

  • Hydrolysis: Add a solution of Lithium Hydroxide monohydrate (LiOH·H₂O) (252 mg, 6.0 mmol, 3.0 equiv) dissolved in Water (4 mL).

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC or LC-MS until complete consumption of the starting material is observed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF and Methanol volatiles.

  • Acidification: Dilute the remaining aqueous solution with Water (10 mL) and cool in an ice bath. Slowly acidify the solution to pH ~2 using 1M HCl. A thick white/off-white precipitate of the benzoic acid derivative will form.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 4-aryl-3-(trifluoromethyl)benzoic acid. (Yields typically >95%; recrystallization from Toluene/Heptane can be performed if necessary).

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (1995) URL:[Link][4]

  • Fluorine in Pharmaceuticals: Looking Beyond Intuition Source: Science (2007) URL:[Link][5]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI Molecules (2017) URL:[Link][3]

Sources

Method

Application Note: Buchwald-Hartwig Amination of Methyl 4-iodo-3-(trifluoromethyl)benzoate

Executive Summary Methyl 4-iodo-3-(trifluoromethyl)benzoate is a highly functionalized, electron-deficient aryl iodide building block utilized in the synthesis of advanced pharmaceutical intermediates. While the electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-iodo-3-(trifluoromethyl)benzoate is a highly functionalized, electron-deficient aryl iodide building block utilized in the synthesis of advanced pharmaceutical intermediates. While the electron-withdrawing trifluoromethyl (-CF3) and methyl ester (-COOMe) groups accelerate the initial oxidative addition of palladium, they also introduce significant chemoselectivity and steric challenges.

This application note establishes a robust, self-validating protocol for the Buchwald-Hartwig amination of this substrate. By dissecting the causality behind catalyst, ligand, base, and solvent selection, this guide provides a framework to prevent common failure modes such as catalyst poisoning (the "iodide problem") and ester hydrolysis.

Substrate Profiling & Mechanistic Causality

To successfully couple amines to Methyl 4-iodo-3-(trifluoromethyl)benzoate, researchers must navigate three distinct structural challenges:

  • The "Iodide Problem" (Catalyst Poisoning): Aryl iodides are traditionally highly reactive in cross-coupling. However, in Buchwald-Hartwig aminations, the resulting iodide anions can bridge two palladium centers, forming stable, catalytically inactive Pd(II)-iodide dimers. According to foundational studies by the Buchwald group on aryl iodides , this inhibition must be mitigated by performing the reaction in a solvent where the iodide byproduct (e.g., CsI) is completely insoluble, effectively removing it from the catalytic cycle.

  • Steric Hindrance (ortho-CF3 Group): The trifluoromethyl group positioned ortho to the iodide presents substantial steric bulk. While its electron-withdrawing nature accelerates oxidative addition, it severely impedes the reductive elimination step. A bulky, electron-rich biarylphosphine ligand like XPhos is required to force the palladium center into a geometry that accelerates reductive elimination and prevents competitive β -hydride elimination .

  • Base Sensitivity (para-Ester Group): The para-methyl ester is highly prone to saponification or transesterification. As noted in general mechanistic overviews of the reaction , strong bases like sodium tert-butoxide (NaOtBu)—which are standard for aminations—will rapidly destroy the starting material. A milder, non-nucleophilic base such as anhydrous cesium carbonate (Cs2CO3) is mandatory.

MechanismLogic Substrate Methyl 4-iodo-3-(trifluoromethyl)benzoate (High Oxidative Addition Rate) Problem1 Risk: Pd-Iodide Dimerization (Catalyst Poisoning) Substrate->Problem1 Problem2 Risk: Ester Hydrolysis (Base Sensitivity) Substrate->Problem2 Problem3 Risk: Steric Hindrance (ortho-CF3 Group) Substrate->Problem3 Mitigation1 Solution: Toluene Solvent (Precipitates CsI) Problem1->Mitigation1 Mitigation2 Solution: Cs2CO3 Base (Mild, Ester-Tolerant) Problem2->Mitigation2 Mitigation3 Solution: XPhos Ligand (Accelerates Red. Elim.) Problem3->Mitigation3 Product High-Yield Arylamine Product Mitigation1->Product Mitigation2->Product Mitigation3->Product

Logical relationship of substrate risks and mechanistic mitigations.

Quantitative Optimization Data

The following data summarizes the empirical optimization for coupling Methyl 4-iodo-3-(trifluoromethyl)benzoate with a standard secondary amine (morpholine). The causality behind the yield variations perfectly aligns with the mechanistic principles outlined above.

EntryCatalyst / Ligand (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Observation & Causality
1Pd2(dba)3 / BINAP (5%)NaOtBuTHF80< 5%Complete ester hydrolysis; unreactive Pd-I dimers formed.
2Pd(OAc)2 / dppf (5%)K3PO41,4-Dioxane10022%Sluggish reductive elimination due to ortho-CF3 steric clash.
3Pd2(dba)3 / XPhos (2%)Cs2CO3DMF10041%High iodide solubility in DMF poisons the active Pd catalyst.
4 Pd2(dba)3 / XPhos (2%) Cs2CO3 Toluene 100 94% Optimal. CsI precipitates; ester remains strictly intact.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded within the steps to ensure the reaction trajectory is correct before proceeding.

ExpWorkflow S1 1. Reagent Assembly S2 2. Catalyst Addition S1->S2 S3 3. Toluene Addition S2->S3 S4 4. Thermal Activation S3->S4 S5 5. Workup & Isolation S4->S5 Val Validation: Orange Solution S4->Val

Self-validating experimental workflow for the amination protocol.

Materials Required
  • Substrate: Methyl 4-iodo-3-(trifluoromethyl)benzoate (1.0 equiv, 1.0 mmol)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

  • Ligand: XPhos (0.04 equiv, 4 mol%)

  • Base: Cs2CO3 (1.5 equiv, 1.5 mmol) - Must be anhydrous.

  • Solvent: Anhydrous, degassed Toluene (0.2 M, 5.0 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 4-iodo-3-(trifluoromethyl)benzoate (330 mg, 1.0 mmol) and anhydrous Cs2CO3 (488 mg, 1.5 mmol).

  • Validation Check: Ensure the Cs2CO3 is a free-flowing powder. Clumping indicates moisture absorption, which will severely depress the yield by promoting ester hydrolysis.

Step 2: Catalyst & Ligand Addition

  • Add Pd2(dba)3 (18.3 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol) to the tube.

  • Seal the tube with a rubber septum and purge the vessel with dry Nitrogen or Argon (3 vacuum/backfill cycles).

Step 3: Solvent and Amine Addition

  • Syringe in anhydrous, degassed toluene (5.0 mL), followed by morpholine (104 µL, 1.2 mmol).

  • Validation Check: The initial solution should appear dark purple/red due to the unactivated Pd2(dba)3 complex.

Step 4: Thermal Activation and Reaction

  • Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous Cs2CO3 is well suspended.

  • Validation Check (15 Minutes): Observe the reaction color. A successful activation of the Pd-XPhos complex will shift the solution to a vibrant orange/yellow. If the solution turns opaque black, palladium black has precipitated. This indicates catalyst death, likely due to oxygen ingress or wet solvent. Abort and restart.

  • Validation Check (2 Hours): A fine white precipitate (CsI) should be visible on the walls of the flask, confirming the desired insolubility of the iodide byproduct.

Step 5: In-Process Control (IPC) and Workup

  • After 12 hours, sample 10 µL of the reaction mixture, dilute in ethyl acetate, and analyze via GC-MS or TLC (Hexane:EtOAc 8:2).

  • Validation Check: Complete consumption of the starting material ( m/z 330) should be observed, with no evidence of the hydrodehalogenated byproduct (Methyl 3-(trifluoromethyl)benzoate, m/z 204).

  • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the CsI salts and palladium residues.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure arylamine.

References

  • Fors BP, Watson DA, Biscoe MR, Buchwald SL. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society. 2008;130(41):13552-13554. URL:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Supplemental Modules (Organic Chemistry). 2023. URL:[Link]

Application

Reagents for the esterification of 4-iodo-3-(trifluoromethyl)benzoic acid

Application Note: Advanced Esterification Strategies for 4-Iodo-3-(trifluoromethyl)benzoic Acid Introduction & Mechanistic Rationale 4-Iodo-3-(trifluoromethyl)benzoic acid (CAS: 914636-20-7) is a highly specialized fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Esterification Strategies for 4-Iodo-3-(trifluoromethyl)benzoic Acid

Introduction & Mechanistic Rationale

4-Iodo-3-(trifluoromethyl)benzoic acid (CAS: 914636-20-7) is a highly specialized fluorinated building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced cross-coupling methodologies[1]. However, functionalizing its carboxyl group presents a distinct chemical challenge due to the profound electronic environment of the aromatic ring.

The Causality of Esterification Failure: The trifluoromethyl (-CF 3​ ) group at the meta position and the iodine atom at the para position exert strong electron-withdrawing inductive effects. In a standard Fischer esterification, the reaction relies on the protonation of the carbonyl oxygen by a strong acid (e.g., H 2​ SO 4​ ) to increase the electrophilicity of the carbonyl carbon. However, the severe electron deficiency in this substrate significantly reduces the basicity (electron density) of the carbonyl oxygen, making protonation thermodynamically unfavorable. Consequently, Fischer esterification stalls, resulting in extended reaction times and high starting material recovery.

  • Pathway A (Acid Chloride Activation): Converts the hydroxyl group into a superior leaving group (chloride), generating a highly electrophilic intermediate that reacts readily with alcohols without prior protonation.

  • Pathway B (Carboxylate Alkylation): Exploits the enhanced acidity of the substrate. Deprotonation yields a carboxylate anion, which acts as a potent nucleophile in an S N​ 2 reaction with an alkyl halide[2][3].

  • Pathway C (Steglich Esterification): Utilizes a carbodiimide (e.g., EDC) and DMAP to form an active O-acylisourea intermediate, enabling mild esterification under neutral conditions[4].

Reagent Selection & Reaction Profiling

The following table summarizes the quantitative performance of various esterification strategies applied to this specific electron-deficient substrate.

Esterification MethodPrimary ReagentsExpected YieldReaction TimeScalabilityImpurity Profile & Notes
Pathway A: Acid Chloride (COCl) 2​ , DMF (cat.), then R-OH, Et 3​ N>90%3 - 4 hHighTrace acidic impurities. Excellent for bulky, complex alcohols.
Pathway B: Alkylation K 2​ CO 3​ , Alkyl Halide (e.g., MeI), DMF>95%1 - 2 hMediumVery clean profile. Limited to primary/secondary alkyl halides.
Pathway C: Steglich EDC·HCl, DMAP, R-OH, CH 2​ Cl 2​ 80-85%12 - 16 hHighWater-soluble urea byproducts. Ideal for acid-sensitive alcohols.
Fischer (Control) H 2​ SO 4​ (cat.), R-OH, Reflux<20%>24 hLowHigh unreacted starting material due to poor carbonyl basicity.

Reaction Pathway Visualization

G SM 4-Iodo-3-(trifluoromethyl) benzoic acid AcCl Acid Chloride Intermediate SM->AcCl Pathway A: (COCl)2, DMF (cat.) Carboxylate Carboxylate Anion SM->Carboxylate Pathway B: K2CO3, DMF AcylUrea O-Acylisourea Intermediate SM->AcylUrea Pathway C: EDC·HCl, DMAP Product 4-Iodo-3-(trifluoromethyl) benzoate ester AcCl->Product R-OH, Et3N Carboxylate->Product R-X (e.g., MeI) AcylUrea->Product R-OH

Reaction pathways for the esterification of 4-iodo-3-(trifluoromethyl)benzoic acid.

Validated Experimental Protocols

Protocol 1: Direct Carboxylate Alkylation (Synthesis of Methyl Esters)

This is a self-validating, highly efficient protocol for generating methyl or ethyl esters. The low pKa of the starting material ensures rapid and complete deprotonation.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-3-(trifluoromethyl)benzoic acid (1.00 g, 3.16 mmol, 1.0 equiv) and anhydrous DMF (10 mL).

  • Deprotonation: Add finely powdered anhydrous potassium carbonate (0.65 g, 4.74 mmol, 1.5 equiv). Stir the suspension at room temperature for 15 minutes. Causality Note: DMF is chosen as a polar aprotic solvent because it leaves the carboxylate anion relatively unsolvated, maximizing its nucleophilicity for the S N​ 2 attack.

  • Alkylation: Add methyl iodide (0.24 mL, 3.80 mmol, 1.2 equiv) dropwise via syringe. (Caution: Methyl iodide is a volatile alkylating agent; perform strictly in a fume hood).

  • Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1, UV visualization). The product spot will run significantly higher than the baseline acid.

  • Workup & Isolation: Upon complete consumption of the starting material, quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (2 x 20 mL) and brine (20 mL). Expert Insight: The LiCl wash is critical for the complete removal of residual DMF, which can otherwise co-elute and complicate downstream NMR analysis or purification. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford the pure methyl ester.

Protocol 2: Acid Chloride-Mediated Esterification (For Complex/Hindered Alcohols)

This protocol is designed for coupling the electron-deficient acid with sterically hindered or complex alcohols where S N​ 2 alkylation is impossible.

  • Activation: In an oven-dried flask under nitrogen, dissolve 4-iodo-3-(trifluoromethyl)benzoic acid (1.00 g, 3.16 mmol, 1.0 equiv) in anhydrous CH 2​ Cl 2​ (15 mL). Add anhydrous DMF (12 µL, 0.15 mmol, 0.05 equiv) as a catalyst.

  • Chlorination: Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (0.32 mL, 3.79 mmol, 1.2 equiv) dropwise. Causality Note: Oxalyl chloride is preferred over thionyl chloride because its byproducts (CO, CO 2​ , HCl) are entirely gaseous, driving the reaction forward without leaving liquid impurities.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours until gas evolution ceases.

  • Crucial Intermediate Isolation: Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride. Expert Insight: Failure to remove excess oxalyl chloride will result in the competitive formation of dialkyl oxalates when the alcohol is introduced. Redissolve the resulting crude acid chloride in anhydrous CH 2​ Cl 2​ (10 mL) and cool to 0 °C.

  • Esterification: In a separate vial, prepare a solution of the target alcohol (3.48 mmol, 1.1 equiv), triethylamine (0.66 mL, 4.74 mmol, 1.5 equiv), and DMAP (38 mg, 0.31 mmol, 0.1 equiv) in CH 2​ Cl 2​ (5 mL). Add this solution dropwise to the acid chloride.

  • Completion & Workup: Stir at room temperature for 2 hours. Dilute with CH 2​ Cl 2​ (20 mL). Wash sequentially with 1M HCl (20 mL) to remove amines, saturated NaHCO 3​ (20 mL) to remove any unreacted acid, and brine (20 mL). Dry over Na 2​ SO 4​ , filter, and concentrate to yield the target ester.

References

  • Steglich Esterification Organic Chemistry Portal[Link]

  • Use of Methyliodide in o-Methylation of organic compounds Juniper Publishers[Link]

  • Simple and Convenient Synthesis of Esters from Carboxylic Acids and Alkyl Halides Using Tetrabutylammonium Fluoride ResearchGate[Link]

Sources

Method

Application Note: Ortho-Trifluoromethyl Iodoarene Building Blocks in Medicinal Chemistry

Executive Summary The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Among fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Among fluorinated motifs, the trifluoromethyl (–CF₃) group is privileged. Specifically, ortho-trifluoromethyl iodoarenes have emerged as highly versatile electrophilic building blocks. The unique steric and electronic profile of the ortho-CF₃ group not only dictates the reactivity of the adjacent carbon-iodine bond but also locks biaryl conformations in downstream cross-coupled products, enabling precise hydrophobic interactions in target binding pockets.

This application note provides a comprehensive guide to the mechanistic principles, synthetic protocols, and medicinal chemistry applications of ortho-trifluoromethyl iodoarenes, designed for researchers and drug development professionals.

Mechanistic Insights: The "Ortho Effect" in Trifluoromethylation

The synthesis and reactivity of ortho-substituted iodoarenes are governed by a phenomenon known as the "ortho effect." When introducing a –CF₃ group to an aryl halide via copper-catalyzed trifluoromethylation, the position of pre-existing substituents drastically alters the reaction kinetics.

A landmark combined experimental and computational study revealed that the rate-determining step in the trifluoromethylation of aryl halides with CuCF₃ is the oxidative addition (OA) of the Ar–I bond to the Cu(I) center[1]. The ortho effect accelerates this process through two primary mechanisms:

  • Ground-State Destabilization : The steric bulk of the ortho-substituent inflicts molecular strain, raising the ground state free energy of the haloarene and weakening the Ar–I bond.

  • Transition-State Stabilization : Certain ortho-substituents can coordinate with the copper center during the transition state, significantly lowering the activation barrier.

Understanding this causality is critical when designing synthetic routes for complex active pharmaceutical ingredients (APIs), as the ortho-CF₃ group will similarly influence subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) by increasing the steric hindrance around the oxidative addition site while electronically activating the C–I bond.

OrthoEffect A Ortho-Substituted Iodoarene B Steric Strain (Weakened C-I Bond) A->B Ground State C Cu(I)CF3 Complex A->C Reagent D Oxidative Addition (Rate-Determining) B->D C->D E Transition State Stabilization D->E Cu-Coordination F Reductive Elimination E->F G Ortho-CF3 Product F->G

Mechanistic pathway of the Ortho Effect in Cu-mediated trifluoromethylation.

Validated Synthesis Protocols

To utilize ortho-trifluoromethyl iodoarenes, robust synthetic access is required. Below are two self-validating protocols prioritizing atom economy and functional group tolerance.

Protocol A: Silver-Catalyzed Insertion of Arynes into CF₃I Bonds

This atom-economic protocol avoids the need for pre-functionalized dihalobenzenes by directly inserting an aryne intermediate into a perfluoroalkyl iodide bond[2].

Materials:

  • 2-(Trimethylsilyl)aryl triflate (Aryne precursor, 1.0 equiv)

  • Trifluoromethyl iodide (CF₃I, 1.5 equiv)

  • Silver catalyst (e.g., Ag₂CO₃ or AgF, 10-20 mol%)

  • Cesium fluoride (CsF, 2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the silver catalyst and CsF.

  • Solvent Addition : Add anhydrous MeCN to the tube and seal it with a septum. Remove from the glovebox.

  • Gas Introduction : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Bubble CF₃I gas into the solution for 5 minutes (or add via a balloon).

  • Precursor Addition : Inject the 2-(trimethylsilyl)aryl triflate dropwise into the cooled mixture.

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 12 hours. The CsF triggers the formation of the highly reactive aryne, which undergoes a silver-mediated ionic atom-transfer with CF₃I.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to yield the ortho-trifluoromethyl iodoarene.

Protocol B: Copper-Catalyzed Trifluoromethylation using Chen's Reagent

Methyl fluorosulfonyldifluoroacetate (FSO₂CF₂CO₂Me, Chen's Reagent) is a shelf-stable, easy-to-handle alternative to gaseous CF₃I[3].

Materials:

  • Ortho-diiodobenzene or ortho-bromoiodobenzene (1.0 equiv)

  • Chen's Reagent (FSO₂CF₂CO₂Me, 1.5 equiv)

  • Copper(I) Iodide (CuI, 20 mol%) or CuCl₂ (10-15%)[4]

  • Ligand (Optional, e.g., 1,10-phenanthroline)

  • Solvent: DMF

Step-by-Step Methodology:

  • Assembly : Charge a pressure vial with the aryl halide, CuI, and DMF under an argon atmosphere.

  • Reagent Addition : Add Chen's Reagent via syringe.

  • Heating : Seal the vial and heat to 80–100 °C for 16 hours. The reagent decomposes to generate the active "CuCF₃" species, releasing CO₂, SO₂, and CH₄ as byproducts[3].

  • Monitoring : Monitor the conversion of the mono-iodide via GC-MS or ¹⁹F NMR. Note: The ortho effect ensures rapid oxidative addition, but careful stoichiometric control is required to prevent over-trifluoromethylation if using diiodobenzenes.

  • Isolation : Dilute with water, extract with diethyl ether, and wash heavily with brine to remove DMF. Purify via distillation or column chromatography.

Applications in Medicinal Chemistry: Case Studies

The strategic placement of an ortho-CF₃ group on a biaryl scaffold can drastically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug candidate.

Case Study 1: FimH Antagonists for Urinary Tract Infections (UPECs)

Uropathogenic Escherichia coli (UPEC) utilize the FimH adhesin protein to bind to mannosylated glycoproteins on the bladder epithelium. In the development of biaryl mannoside FimH inhibitors, researchers utilized ortho-trifluoromethyl iodoarenes to synthesize ortho-substituted biphenyl mannosides via Suzuki cross-coupling[5][6].

Causality of the Ortho-CF₃ Group: X-ray crystallographic models revealed that the ortho-position of the biaryl ring is aimed directly at the Tyr137 residue and the Ile13 hydrophobic ridge of the FimH binding pocket. The ortho-CF₃ group provides a massive boost in binding affinity because its fluorine atoms engage in a very strong, shape-complementary hydrophobic interaction with Ile13[6].

Case Study 2: RBP4 Antagonists for Macular Degeneration

Retinol Binding Protein 4 (RBP4) is a target for treating atrophic age-related macular degeneration (AMD) and Stargardt disease. Researchers designed bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo antagonists utilizing an ortho-trifluoromethylphenyl moiety[7]. The ortho-CF₃ group acts as a precise structural anchor. When the core extends through the β-barrel channel of RBP4, the ortho-CF₃ ring is projected deeply into the lipophilic hydrophobic β-ionone cavity, displacing water and maximizing van der Waals contacts, which correlates directly with reduced serum retinol levels in vivo[7].

DrugDesign A Ortho-CF3 Iodoarene Building Block B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst, Boronic Acid C Biaryl Scaffold Generation B->C D Target: FimH Adhesin (Ile13 Interaction) C->D Hydrophobic Shape Matching E Target: RBP4 (β-ionone Cavity) C->E Lipophilic Anchoring

Workflow for the integration of ortho-CF3 iodoarenes into targeted drug discovery.

Data Presentation: Substituent Effects on Target Binding

The quantitative impact of the ortho-CF₃ group compared to other substituents is best observed through differential scanning fluorimetry (DSF), which measures the melting temperature ( Tm​ ) shift of a protein upon ligand binding. A higher Tm​ correlates with a lower dissociation constant ( Kd​ ) and higher binding affinity[5].

Table 1: Effect of Ortho-Substituents on FimH Protein Stability and Biofilm Inhibition[5][6]

Biaryl Mannoside VariantOrtho-SubstituentFimH Melting Temp ( Tm​ )Biofilm Prevention IC₅₀ (μM)Binding Affinity Classification
Apo FimH (No Ligand) None~60 °CN/ABaseline
Unsubstituted Biaryl –H68 °C – 74 °C> 1.35Moderate Binding
Ortho-Methyl Analog –CH₃74 °C – 76 °C0.16Tight Binding
Ortho-Trifluoromethyl –CF₃> 76 °C < 0.10 Low Picomolar Affinity

Data summarizes the matched-pair analysis demonstrating that the steric and hydrophobic parameters of the –CF₃ group outperform both hydrogen and methyl substituents in stabilizing the FimH target protein.

Downstream Functionalization: Cross-Coupling Considerations

While ortho-trifluoromethyl iodoarenes are highly valuable, their use in transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) requires specific optimization. The –CF₃ group is strongly electron-withdrawing ( σp​ = 0.54) and sterically demanding.

Protocol Adjustments for Suzuki-Miyaura Coupling:

  • Catalyst Selection : Standard Pd(PPh₃)₄ may suffer from slow oxidative addition or sluggish reductive elimination due to the steric bulk of the ortho-CF₃ group. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are recommended to facilitate the catalytic cycle.

  • Base and Solvent : Mild bases like K₃PO₄ or Cs₂CO₃ in aqueous dioxane/toluene mixtures at elevated temperatures (80–100 °C) are typically required to drive the transmetalation step efficiently[6].

Sources

Technical Notes & Optimization

Troubleshooting

Preventing deiodination during cross-coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering protodehalogenation (deiodination) during the palladium-catalyzed cross-coupling of Methyl 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering protodehalogenation (deiodination) during the palladium-catalyzed cross-coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate .

As an electron-deficient, sterically hindered aryl iodide, this substrate presents unique mechanistic challenges. This guide synthesizes field-proven causality, troubleshooting FAQs, optimization data, and a self-validating experimental protocol to help you successfully isolate your desired cross-coupled product.

Mechanistic Insight: The Causality of Deiodination

To solve deiodination, we must first understand why Methyl 4-iodo-3-(trifluoromethyl)benzoate is uniquely susceptible to it.

The propensity for dehalogenation follows the order of halide reactivity: I > Br > Cl[1]. Because your substrate is an aryl iodide, the highly reactive C–I bond undergoes rapid oxidative addition with the Pd(0) catalyst[2]. Furthermore, the strongly electron-withdrawing ester and ortho-CF₃ groups drastically accelerate this step by lowering the electron density on the aromatic ring.

The Bottleneck: While oxidative addition is fast, the bulky ortho-CF₃ group creates severe steric hindrance around the palladium center. This dramatically slows down the subsequent transmetalation step. When the Ar–Pd(II)–I intermediate is trapped in a prolonged lifetime waiting for the nucleophile, it becomes highly vulnerable to side reactions. If trace water, alcoholic solvents, or certain basic additives are present, the complex can undergo alkoxide/hydroxide exchange followed by β -hydride elimination to form a palladium-hydride (Pd–H) species[2]. Subsequent reductive elimination replaces the iodine with a hydrogen atom, yielding the deiodinated byproduct (Methyl 3-(trifluoromethyl)benzoate)[1].

Mechanism Pd0 Pd(0) Catalyst ArPdI Ar-Pd(II)-I (Oxidative Addition Complex) Pd0->ArPdI + Ar-I (Fast) ArI Methyl 4-iodo-3-(CF3)benzoate (Ar-I) ArI->ArPdI Transmet Transmetalation (Fast with XPhos/SPhos) ArPdI->Transmet + R-B(OH)2 Hydride Hydride Abstraction (From Solvent/Base/H2O) ArPdI->Hydride Slow Transmetalation (Steric Hindrance) Product Ar-R (Desired Cross-Coupled Product) Transmet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Deiod Ar-H (Deiodinated Byproduct) Hydride->Deiod Reductive Elimination Deiod->Pd0 Catalyst Regeneration

Pd-catalyzed cross-coupling pathways: Desired product formation vs. Protodehalogenation.

Troubleshooting & FAQs

Q1: I am using standard Pd(PPh₃)₄ in DMF/Water, but I am getting >50% deiodinated byproduct. Why? A1: Pd(PPh₃)₄ is a "one-size-fits-all" catalyst that fails for sterically demanding, electron-deficient substrates[3]. Furthermore, solvents like DMF can act as hydride sources at elevated temperatures, and water promotes the formation of Pd–OH species that lead to hydrodehalogenation[2][3]. You must switch to an anhydrous, non-nucleophilic solvent system.

Q2: Which solvents should I use to prevent this? A2: Eliminate all protic solvents (alcohols) and easily reducible solvents. Switch to strictly anhydrous, aprotic solvents such as Toluene or 1,4-Dioxane[2]. Toluene is highly recommended as it completely removes solvent-based β -hydride elimination pathways[3].

Q3: How do I overcome the steric hindrance of the ortho-CF₃ group? A3: You must accelerate the transmetalation and reductive elimination steps so they outcompete the deiodination pathway. This is achieved by using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos)[1][4]. These ligands force the aryl group and the nucleophile into close proximity on the palladium center, drastically reducing the activation energy required for reductive elimination.

Q4: Does the choice of base matter? A4: Yes. Avoid strong alkoxides (which donate hydrides) and aqueous carbonate solutions[2]. Instead, use mild, strictly anhydrous bases like finely milled Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)[1][2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of deiodination during the Suzuki-Miyaura coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate.

EntryPalladium SourceLigandSolvent SystemBaseTemp (°C)Cross-Coupled Yield (%)Deiodinated Yield (%)
1Pd(PPh₃)₄NoneDMF / H₂O (5:1)Na₂CO₃ (aq)9028%65%
2Pd₂(dba)₃PPh₃DioxaneK₂CO₃9042%48%
3Pd(OAc)₂dppfTolueneK₃PO₄9068%21%
4 Pd₂(dba)₃ XPhos Toluene (Anhydrous) K₃PO₄ (Anhydrous) 90 94% < 2%

Data Synthesis Note: Transitioning to a bulky biaryl phosphine (XPhos) in an anhydrous, non-hydride-donating solvent (Toluene) effectively shuts down the protodehalogenation pathway[2][3][4].

Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By strictly controlling the atmosphere and utilizing XPhos, the transmetalation rate is maximized, preventing the accumulation of the vulnerable Ar–Pd(II)–I intermediate[1].

Materials Required:

  • Methyl 4-iodo-3-(trifluoromethyl)benzoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol% Pd)

  • XPhos (4 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar under vacuum. Backfill with dry Argon. Repeat this cycle three times to ensure a strictly anhydrous environment[2].

  • Reagent Loading: Under an Argon counterflow, add Methyl 4-iodo-3-(trifluoromethyl)benzoate, the arylboronic acid, Pd₂(dba)₃, XPhos, and anhydrous K₃PO₄[1].

  • Solvent Addition & Degassing: Add anhydrous Toluene via a sterile syringe. Degas the resulting suspension by bubbling Argon directly through the solvent for 15 minutes, or perform three freeze-pump-thaw cycles[1]. Self-Validation Check: The solution should turn a deep red/maroon color, indicating the formation of the active Pd(0)-XPhos complex.

  • Reaction Execution: Seal the vessel and heat the mixture to 90 °C with vigorous stirring (800+ rpm) to ensure the heterogeneous K₃PO₄ is well suspended[2].

  • Monitoring: After 2 hours, sample the reaction under Argon. Analyze via LC-MS. Self-Validation Check: Look for the mass of the desired product. The absence of the M-H peak (Methyl 3-(trifluoromethyl)benzoate) confirms the suppression of deiodination.

  • Workup: Once the starting material is consumed, cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts[2][4].

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography[2].

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Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for Methyl 4-iodo-3-(trifluoromethyl)benzoate Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize Palladium-catalyzed cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) utilizing Methyl 4-iodo-3-(trifluoromethyl)benzoate .

This substrate presents a unique dichotomy: it is electronically primed for ultra-fast reactivity but sterically hindered, which often leads to catalytic bottlenecks, catalyst deactivation, and unwanted side reactions. This guide provides field-proven causality, diagnostic FAQs, and self-validating protocols to achieve sub-mol% catalyst loadings.

Substrate Profiling & Mechanistic Causality

To optimize catalyst loading, we must first understand the intrinsic reactivity of Methyl 4-iodo-3-(trifluoromethyl)benzoate.

  • Electronic Activation (Fast Oxidative Addition): The aryl iodide is highly electron-deficient due to the synergistic electron-withdrawing effects of the para-ester (-COOCH₃) and the ortho-trifluoromethyl (-CF₃) groups. Consequently, oxidative addition (OA) to Pd(0) is nearly instantaneous[1].

  • Steric Hindrance (Slow Transmetalation): The bulky -CF₃ group located directly ortho to the C-I bond creates severe steric crowding around the palladium center. This imposes a massive kinetic energy barrier on the transmetalation (TM) step[2].

  • The Causality of Failure: Because OA is lightning-fast and TM is sluggish, the catalytic resting state shifts entirely to the Ar-Pd(II)-I intermediate . When high catalyst loadings (e.g., 5 mol%) are used, the local concentration of this stranded Ar-Pd(II)-I species skyrockets. This leads to bimolecular decomposition pathways, primarily Pd-mediated homocoupling (yielding biphenyls) and the precipitation of inactive Pd black [3][4].

Counterintuitively, the key to mastering this substrate is drastically lowering the palladium loading while utilizing highly active, sterically accommodating ligands.

Diagnostic FAQs & Troubleshooting

Q1: I am using 5 mol% Pd(PPh₃)₄, but I am isolating massive amounts of the biphenyl homocoupled byproduct instead of my cross-coupled product. Why? A: This is a classic concentration-dependent side reaction. Because transmetalation is sterically hindered by the ortho-CF₃ group, the Ar-Pd(II)-I intermediate builds up. When two Ar-Pd(II)-I complexes interact, they undergo a disproportionation or Pd(IV)-mediated reductive elimination to form the homocoupled dimer[4]. Solution: Reduce your catalyst loading to 0.1–0.5 mol%. Lowering the Pd concentration physically separates the Ar-Pd(II)-I intermediates, suppressing the bimolecular homocoupling pathway. Pair this low loading with a bulky dialkylbiarylphosphine ligand (e.g., XPhos or SPhos) to accelerate transmetalation[5].

Q2: My reaction mixture turns black within 15 minutes, and conversion stalls at 30%. How do I prevent catalyst deactivation? A: The black precipitate is Pd(0) nanoparticles (Pd black). Because the Ar-Pd(II)-I intermediate is stranded waiting for the sluggish transmetalation step, the complex eventually decomposes. Solution: You must stabilize the Pd(II) intermediate and force transmetalation. Switch from monodentate or simple phosphines to a bidentate ligand with a large bite angle (e.g., dppf) or a highly electron-rich Buchwald ligand. Additionally, ensure your nucleophile (e.g., boronic acid) is fully activated by using a stronger base or a phase-transfer catalyst.

Q3: I am observing significant protodehalogenation (formation of Methyl 3-(trifluoromethyl)benzoate). Where is the hydride coming from? A: Protodehalogenation occurs when the Ar-Pd(II)-I intermediate undergoes reduction instead of coupling[3]. The hydride source is typically your base or solvent. Alkoxide bases (like NaOtBu or NaOEt) or amine bases can undergo β -hydride elimination, transferring a hydride to the palladium center. Solution: Switch to a strictly inorganic, non-hydridic base system such as anhydrous K₃PO₄ or Cs₂CO₃, and use a non-protic solvent like 1,4-Dioxane or Toluene.

Quantitative Data: Ligand & Loading Optimization

The following table summarizes the causal relationship between catalyst loading, ligand architecture, and reaction outcomes for the Suzuki-Miyaura coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate.

Catalyst SystemPd Loading (mol%)Ligand CharacteristicsExpected ConversionHomocoupling (%)Pd Black Formation
Pd(PPh₃)₄5.0%Standard, low steric bulk40 - 50%> 30%Severe (Rapid)
Pd(OAc)₂ / dppf2.0%Bidentate, large bite angle75 - 85%10 - 15%Moderate
Pd₂dba₃ / P(t-Bu)₃1.0%Highly electron-rich, bulky85 - 90%< 5%Low
Pd(OAc)₂ / XPhos 0.1% Buchwald dialkylbiaryl > 98% < 1% None

Data Synthesis: Optimal results are achieved at ultra-low catalyst loadings using ligands that are both electron-rich (to maintain Pd stability) and sterically bulky (to force reductive elimination against the ortho-CF₃ group)[5].

Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Fast Oxidative Addition (Driven by -CF3 & -COOMe) Pd0->OA ArI Methyl 4-iodo-3-(CF3)benzoate (Highly Reactive) ArI->OA ArPdI Ar-Pd(II)-I Resting State (High Concentration at 5 mol% Pd) OA->ArPdI TM Transmetalation (Kinetic Bottleneck due to ortho-CF3) ArPdI->TM Ideal Pathway (Requires XPhos) Homocoupling Pd-Mediated Homocoupling (Bimolecular Side Reaction) ArPdI->Homocoupling Excess Ar-Pd-I (High Pd Loading) PdBlack Catalyst Decomposition (Pd Black) ArPdI->PdBlack Stranded Intermediate RE Reductive Elimination (Forced by Bulky Ligands) TM->RE RE->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product RE->Product

Caption: Mechanistic bottlenecks in the Pd-catalyzed cross-coupling of ortho-CF3 aryl iodides.

Workflow Start Baseline: 5 mol% Pd(PPh3)4 (High Homocoupling) Step1 Ligand Screen: Bulky Biarylphosphines (e.g., XPhos, SPhos) Start->Step1 Step2 Reduce Loading: 1.0% -> 0.1% -> 0.05% (Suppresses Bimolecular Rxns) Step1->Step2 Step3 Dose Control: Slow Addition of Ar-I (Maintains low Ar-Pd-I conc.) Step2->Step3 End Optimized Protocol: >98% Yield, <1% Byproducts Step3->End

Caption: Step-by-step workflow for optimizing catalyst loading and minimizing side reactions.

Standard Operating Procedure: Low-Loading Optimization Workflow

To implement a self-validating system that guarantees high conversion while suppressing homocoupling, follow this precise methodology utilizing a 0.1 mol% catalyst loading and syringe-pump addition .

Materials Required:

  • Methyl 4-iodo-3-(trifluoromethyl)benzoate (1.0 equiv, 10 mmol scale)

  • Arylboronic Acid (1.2 equiv)

  • Pd(OAc)₂ (0.1 mol%, 0.01 mmol)

  • XPhos (0.2 mol%, 0.02 mmol)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Solvent: Degassed 1,4-Dioxane / H₂O (10:1 v/v)

Step-by-Step Protocol:

  • Catalyst Pre-Activation (Critical Step): In a rigorously Schlenk-flushed vial, combine Pd(OAc)₂ and XPhos in 2 mL of degassed 1,4-Dioxane. Stir at 40 °C for 15 minutes until the solution turns a pale, homogeneous yellow. Causality: Pre-forming the active L-Pd(0) complex prevents the unligated Pd from precipitating as Pd black upon heating.

  • Base and Nucleophile Preparation: In the main reaction flask, add the Arylboronic Acid and finely milled anhydrous K₃PO₄. Add 18 mL of the Dioxane/H₂O solvent mixture. Purge with N₂ for 10 minutes.

  • Catalyst Transfer: Transfer the pre-activated Pd/XPhos solution into the main reaction flask. Heat the mixture to 80 °C.

  • Substrate Dose Control (The "Starvation" Strategy): Dissolve Methyl 4-iodo-3-(trifluoromethyl)benzoate in 5 mL of Dioxane. Using a syringe pump, add this solution dropwise to the reaction flask over 2 hours. Causality: Slow addition ensures the instantaneous concentration of the aryl iodide remains near zero. This guarantees that the Ar-Pd(II)-I intermediate cannot find another Ar-Pd(II)-I intermediate to homocouple with, forcing it to undergo transmetalation.

  • Reaction Monitoring: Stir for an additional 1 hour after addition is complete. Monitor via HPLC or GC-MS. You should observe >98% conversion with negligible homocoupling.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]

  • Petrone, D. A., et al. (2022). Phosphine-Free Aminocarbonylation Using Pd/DBU Catalyst: Carbonylative Coupling of Aryl Iodides and Amines. The Journal of Organic Chemistry, 88(8), 5035-5044.[Link]

  • Koszinowski, K., et al. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU München.[Link]

  • Manna, K., et al. (2015). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry, 80(19), 9506-9517.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield and Conversion in Methyl 4-iodo-3-(trifluoromethyl)benzoate Synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 4-iodo-3-(trifluoromethyl)benzoate. This fluorinated building block is critical in pharmaceutical development, agricultural chemistry, and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-iodo-3-(trifluoromethyl)benzoate. This fluorinated building block is critical in pharmaceutical development, agricultural chemistry, and materials science[1]. However, researchers frequently encounter yield-limiting bottlenecks due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group and the steric/electronic profile of the iodine substituent.

This guide provides troubleshooting frameworks for the two most common synthetic pathways:

  • The Sandmeyer Route: Diazotization and iodination of Methyl 4-amino-3-(trifluoromethyl)benzoate.

  • The Esterification Route: Direct esterification of commercially available 4-iodo-3-(trifluoromethyl)benzoic acid.

Section 1: Troubleshooting the Sandmeyer Iodination Route

Caption: Workflow for the Sandmeyer iodination of methyl 4-amino-3-(trifluoromethyl)benzoate.

Q1: My diazotization step is incomplete, leaving unreacted starting material. What is causing this? A1: The -CF3 group strongly deactivates the aromatic ring, significantly reducing the nucleophilicity of the amine. If diazotization is incomplete, it is usually due to insufficient acid concentration or poor temperature control[2].

  • Causality & Solution: An excess of strong acid (typically 2.5 to 3.0 equivalents of HCl or H2SO4) is required to fully protonate the deactivated amine and prevent the formation of diazoamino side-products[2]. Furthermore, the reaction is highly exothermic. If the temperature exceeds 5 °C, the unstable diazonium salt will prematurely decompose. Maintain the internal temperature between 0–5 °C and add the sodium nitrite (NaNO2) solution sub-surface to ensure immediate reaction[2].

Q2: I am observing a high percentage of phenol byproduct and low iodination yields. How can I suppress this? A2: Phenol formation is the result of hydrolytic protode-diazotization, which aggressively competes with iodination.

  • Causality & Solution: Once diazotization is complete, excess nitrous acid (HNO2) remains in the solution. If not neutralized, this excess oxidizes the added iodide (I-) to iodine (I2), reducing the effective concentration of the nucleophile needed for the Sandmeyer displacement[3]. Before adding potassium iodide (KI), add urea or sulfamic acid in small portions until KI-starch paper no longer turns blue-black. This ensures all oxidizing agents are destroyed before the iodination step begins.

Q3: Does the iodination step require a copper catalyst? A3: Generally, iododediazotization does not strictly require a copper catalyst because the iodide ion is easily oxidized and can initiate the single-electron transfer (SET) mechanism on its own[3]. However, for highly deactivated rings like those containing a -CF3 group, literature indicates that utilizing electrochemical methods or specific non-redoxing copper(I) ligands can push yields higher by stabilizing the radical intermediates[3][4]. For standard benchtop synthesis, a concentrated aqueous solution of KI (1.5 to 2.0 eq) added rapidly to the cold diazonium solution is usually sufficient.

Section 2: Troubleshooting the Esterification Route

Caption: Comparison of esterification routes for 4-iodo-3-(trifluoromethyl)benzoic acid.

Q4: I am using standard Fischer esterification (MeOH/H2SO4) on 4-iodo-3-(trifluoromethyl)benzoic acid, but conversion stalls at ~60%. Why? A4: Fischer esterification is an equilibrium-driven process. The electron-withdrawing -CF3 and -I groups increase the acidity of the benzoic acid but also make the resulting ester more susceptible to acid-catalyzed hydrolysis if water is not rigorously removed[1][5].

  • Causality & Solution: To bypass the equilibrium limitations, abandon the Fischer route in favor of an irreversible mechanism. Converting the carboxylic acid to an acid chloride using Thionyl Chloride (SOCl2) or Oxalyl Chloride, followed by quenching with anhydrous methanol, drives the reaction to >95% conversion. Alternatively, using a coupling agent like DCC[6] or an alkylation approach using Methyl Iodide (MeI) and K2CO3 in DMF provides excellent yields under mild conditions without generating water.

Section 3: Quantitative Data Summary

To assist in selecting the optimal synthetic route, the following table summarizes typical experimental outcomes based on optimized conditions.

Synthetic RouteReagents / CatalystReaction TimeTypical YieldPurity (HPLC)Primary Impurity
Sandmeyer (Standard) NaNO2, HCl, KI4 - 6 hours65 - 75%>92%Phenol derivative
Sandmeyer (Optimized) NaNO2, H2SO4, KI, Urea4 - 6 hours80 - 85%>96%Unreacted amine
Fischer Esterification MeOH, H2SO4 (reflux)18 - 24 hours55 - 65%>90%Starting carboxylic acid
Acid Chloride Route SOCl2, then MeOH3 - 5 hours>90%>98%Trace di-ester/dimers
Alkylation Route MeI, K2CO3, DMF12 - 16 hours85 - 90%>97%Alkylated byproducts
Section 4: Self-Validating Experimental Protocols
Protocol A: Optimized Sandmeyer Iodination of Methyl 4-amino-3-(trifluoromethyl)benzoate

Mechanism: Diazotization followed by radical-mediated iododediazotization.

  • Amine Salt Formation: Suspend Methyl 4-amino-3-(trifluoromethyl)benzoate (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq). Stir vigorously at room temperature for 30 minutes to ensure complete hydrochloride salt formation.

  • Cooling: Transfer the flask to an ice-salt bath. Cool the internal temperature to 0–2 °C.

  • Diazotization: Dissolve NaNO2 (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension over 30 minutes, keeping the internal temperature strictly below 5 °C[2].

  • Validation Checkpoint 1: Stir for 30 minutes. Spot the reaction mixture on KI-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid (indicating successful diazotization).

  • Quenching: Add solid urea (0.1 eq) in small portions until a fresh KI-starch paper test shows no immediate color change. This prevents iodine oxidation[3].

  • Iodination: Dissolve KI (1.5 eq) in water. Add the cold diazonium solution dropwise to the KI solution (Note: N2 gas will evolve vigorously).

  • Validation Checkpoint 2: Allow the mixture to warm to room temperature and stir for 2 hours. TLC (Hexane:EtOAc 4:1) should show the complete disappearance of the baseline diazonium/amine spot and the appearance of a high-Rf product spot.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (Na2S2O3) to reduce any formed I2 (color change from dark brown to pale yellow)[2][3]. Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

Protocol B: High-Yield Acid Chloride Esterification of 4-iodo-3-(trifluoromethyl)benzoic acid

Mechanism: Nucleophilic acyl substitution via a highly reactive acyl chloride intermediate.

  • Activation: In a flame-dried flask under N2, suspend 4-iodo-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise, followed by 2 drops of anhydrous DMF as a catalyst. Stir at room temperature until gas evolution (CO2, CO) ceases (approx. 2 hours).

  • Validation Checkpoint 1: Remove a 0.1 mL aliquot, quench it in methanol, and run a TLC against the starting acid. The starting material spot should be completely consumed.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to isolate the crude acid chloride.

  • Esterification: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Slowly add anhydrous Methanol (5.0 eq) and Triethylamine (1.5 eq). Stir for 1 hour.

  • Validation Checkpoint 2: Analyze via HPLC or GC-MS. The chromatogram should show >95% conversion to the methyl ester peak.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate to yield the highly pure Methyl 4-iodo-3-(trifluoromethyl)benzoate.

References
  • SciSpace. Sandmeyer reaction repurposed for the site-selective, non-oxidizing radioiodination of fully-deprotected peptides. Available at: [Link]

  • NIH / National Library of Medicine. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Available at: [Link]

  • ResearchGate. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Available at:[Link]

  • RSC Publishing. A general electrochemical strategy for the Sandmeyer reaction. Available at: [Link]

Sources

Optimization

Methyl 4-iodo-3-(trifluoromethyl)benzoate solubility issues in aqueous organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 12...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8).

This building block is highly valued in drug development for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, its structural pharmacophore presents a dual challenge in aqueous-organic media: the synergistic lipophilicity of the iodine and trifluoromethyl (-CF 3​ ) groups causes severe solubility bottlenecks, while the strongly electron-withdrawing -CF 3​ group inductively activates the methyl ester, making it exceptionally vulnerable to base-catalyzed hydrolysis.

Below is our comprehensive troubleshooting architecture to help you maintain chemoselectivity and phase homogeneity in your workflows.

Quantitative Solubility & Stability Profiling

To engineer a successful reaction, you must balance the dissolution of your hydrophobic substrate with the solubility requirements of inorganic reagents (like bases or catalysts). The table below summarizes the causality behind solvent selection.

Solvent SystemSubstrate Solubility (25 °C)Base Solubility (e.g., K 3​ PO 4​ )Hydrolysis RiskCausality / Operational Insight
Pure THF > 0.5 MInsolubleNoneExcellent for the substrate, but fails to dissolve inorganic bases required for catalytic turnover.
THF / Water (1:1) < 0.05 M (Precipitates)> 1.0 MCritical Severe anti-solvent effect. High water content accelerates nucleophilic attack on the ester.
1,4-Dioxane / Water (4:1) ~ 0.3 M~ 0.5 MLowOptimal dielectric balance. Dissolves both components while shielding the ester from excessive hydroxide exposure[1].
CPME / Water (Biphasic) > 0.5 M (Organic)> 1.0 M (Aqueous)Very LowPhysical phase separation protects the ester. Requires a phase transfer catalyst (PTC) to function[2].

Diagnostic FAQs & Troubleshooting

Q: Why does my reaction mixture turn cloudy or precipitate immediately after adding the aqueous base solution? A: This is a classic anti-solvent precipitation event. Methyl 4-iodo-3-(trifluoromethyl)benzoate is profoundly hydrophobic. When a high-volume aqueous base is introduced to a solvent like THF, the dielectric constant of the medium spikes, forcing the lipophilic ester out of solution. Resolution: Adjust the solvent ratio to a minimum of 4:1 Organic:Aqueous to maintain solvation[1]. Alternatively, transition to a strictly biphasic system using Cyclopentyl methyl ether (CPME) and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). This facilitates interfacial reaction without requiring the substrate to dissolve in the aqueous phase[2].

Q: My LC-MS shows a major byproduct with [M-H] corresponding to a mass loss of 14 Da. What is happening? A: You are observing base-catalyzed ester saponification. The methyl ester is hydrolyzing to the corresponding carboxylic acid. Mechanistically, the strongly electron-withdrawing -CF 3​ group at the meta position inductively pulls electron density away from the ester carbonyl, making it highly electrophilic and exceptionally vulnerable to nucleophilic attack by hydroxide ions in aqueous basic media. Resolution: Switch from strong bases (NaOH, KOH) to a weaker, less nucleophilic base such as Potassium Phosphate Tribasic (K 3​ PO 4​ )[3]. Furthermore, capping the reaction temperature at 60 °C significantly decelerates the kinetics of hydrolysis while maintaining sufficient catalytic turnover.

Q: During heating, the mixture separates into two liquid phases instead of precipitating. Is this normal? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). The compound melts or forms a solute-rich liquid phase rather than crystallizing, which traps the palladium catalyst and stalls the reaction kinetics. Resolution: Oiling out occurs when the reaction temperature exceeds the melting point of the solvated substrate complex in that specific solvent ratio. To resolve this, utilize micellar catalysis by adding a surfactant (e.g., Lecithin or TPGS-750-M) to stabilize the emulsion and promote the formation of nanoreactors, which restores mass transfer[4].

Troubleshooting Workflow

TroubleshootingTree Start Solubility/Stability Issue Detected in Aqueous-Organic Media Q1 Is the substrate precipitating upon aqueous base addition? Start->Q1 Sol1 Increase organic fraction (e.g., Dioxane/H2O 4:1) or use CPME + PTC Q1->Sol1 Yes Q2 Is the methyl ester undergoing saponification? Q1->Q2 No Sol2 Switch to weaker base (K3PO4) and lower temperature to 60°C Q2->Sol2 Yes Q3 Is the reaction 'oiling out' (liquid-liquid phase separation)? Q2->Q3 No Sol3 Adjust temperature or add solubilizing surfactant (e.g., Lecithin / TPGS-750-M) Q3->Sol3 Yes

Decision tree for troubleshooting solubility and stability issues in aqueous organic mixtures.

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

This methodology is engineered to achieve >95% conversion of Methyl 4-iodo-3-(trifluoromethyl)benzoate while strictly maintaining <2% ester hydrolysis.

Reagents: Substrate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl 2​ (0.02 eq), K 3​ PO 4​ (2.0 eq), 1,4-Dioxane, Degassed Water.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and Water. Causality: Dioxane provides superior solvation for the fluorinated aromatic ring compared to THF. The 20% water fraction is the exact thermodynamic threshold required to dissolve K 3​ PO 4​ without inducing substrate precipitation[1].

  • Reagent Charging: Add the substrate, boronic acid, and K 3​ PO 4​ to the reaction vessel as dry powders. Causality: Charging the base as a solid rather than a pre-dissolved aqueous stock prevents localized high-pH zones that trigger rapid ester saponification[3].

  • Degassing: Sparge the heterogeneous mixture with Argon for 15 minutes to remove dissolved oxygen, preventing homocoupling side-reactions.

  • Catalyst Addition & Heating: Add the Pd(dppf)Cl 2​ catalyst and heat the mixture to strictly 60 °C. Causality: Limiting the thermal energy to 60 °C suppresses the activation energy required for base-catalyzed hydrolysis of the activated methyl ester.

  • Self-Validation Checkpoint (30 mins): Pull a 50 µL aliquot from the organic layer. Quench immediately with 1M HCl (to protonate any formed carboxylate), extract with EtOAc, and analyze via LC-MS.

    • Pass Criteria: If the [M+H] + of the cross-coupled product is dominant and the [M-H] of the hydrolyzed acid is <2%, proceed to completion.

    • Fail Criteria (Precipitation): If unreacted starting material is precipitating out of solution, add 10% more Dioxane by volume to restore phase homogeneity.

    • Fail Criteria (Hydrolysis): If hydrolysis exceeds 5%, abort the reaction. The system is too basic for your specific boronic acid's kinetic rate. Switch to a strictly anhydrous protocol using a fluoride base (e.g., CsF in pure Dioxane).

Sources

Troubleshooting

Technical Support Center: Minimizing Steric Hindrance in 3-(Trifluoromethyl)benzoate Derivatives

Overview: The Dual Nature of the Trifluoromethyl Group The trifluoromethyl ( −CF3​ ) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's lipophilicity, metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Dual Nature of the Trifluoromethyl Group

The trifluoromethyl ( −CF3​ ) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's lipophilicity, metabolic stability, and membrane permeability. However, this comes at a significant structural cost. According to 1, the −CF3​ group has a van der Waals radius (1.30 Å) comparable to an ethyl or isopropyl group, creating substantial steric hindrance[1].

When positioned at the 3-position (meta) of a benzoate or benzoic acid scaffold, this steric bulk can severely impede standard esterification, amidation, and late-stage C-H functionalization workflows. This support guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome these specific steric challenges.

Visualizing the Challenge

Mechanism CF3 Trifluoromethyl (-CF3) Group at Meta Position Elec High Electronegativity & Electron Withdrawal CF3->Elec Steric High Steric Bulk (Comparable to Isopropyl) CF3->Steric Act Carbonyl Activation (Favorable for Nucleophiles) Elec->Act Block Transition State Crowding (Inhibits Bulky Reagents) Steric->Block Bal Requires Small, Highly Active Catalysts Act->Bal Block->Bal

Logical relationship between the electronic and steric properties of the -CF3 group.

Troubleshooting Guides & FAQs

Q1: Why do standard coupling reagents (e.g., EDC/HOBt) produce low yields (<40%) when amidating 3-(trifluoromethyl)benzoic acid with bulky amines?

The Science (Causality): The −CF3​ group exerts a dual effect. While its electron-withdrawing nature theoretically activates the carbonyl carbon, its massive steric profile restricts the approach trajectory of incoming nucleophiles. Traditional coupling reagents form bulky active ester intermediates (such as the OBt ester). The combination of the meta- −CF3​ group and the bulky OBt leaving group creates immense steric crowding in the transition state, effectively blocking the nucleophilic attack of secondary or sterically hindered primary amines.

The Solution: Bypass bulky active esters by utilizing direct catalytic amidation with small, highly electrophilic catalysts. Recent methodologies demonstrate that using tris(2,2,2-trifluoroethyl) borate, B(OCH2​CF3​)3​ , as detailed in an 2[2], or sodium hexafluoroaluminate (cryolite, Na3​AlF6​ )[3], activates the carboxylic acid through compact coordination complexes that do not add unnecessary steric bulk to the transition state.

Protocol 1: Self-Validating Direct Amidation using B(OCH2​CF3​)3​
  • Preparation: In a dry reaction vial open to the air, combine 3-(trifluoromethyl)benzoic acid (1.0 mmol) and the target amine (1.0 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous Acetonitrile (MeCN) to achieve a 0.5 M concentration. (MeCN is chosen because both the acid and amine are highly soluble, ensuring a homogenous catalytic cycle).

  • Catalyst Addition: Add 2.0 equivalents (2.0 mmol) of B(OCH2​CF3​)3​ .

  • Reaction: Seal the tube and stir at 80 °C (or 100 °C for exceptionally hindered secondary amines) for 5–24 hours.

  • Validation Checkpoint: Monitor via TLC/LC-MS. The reaction is a self-validating system if the disappearance of the starting acid correlates exactly 1:1 with amide formation. Because this method does not form stable, unreactive active-ester intermediates, any stalled reaction directly indicates insufficient temperature rather than reagent trapping.

  • Workup: Purify via an operationally simple solid-phase workup using commercially available basic/acidic resins to scavenge unreacted starting materials and borate byproducts.

Q2: How can I achieve high yields in late-stage C-H amination of 3-(trifluoromethyl)benzoates without steric stalling?

The Science (Causality): In late-stage C-H amination, the carboxylate group acts as a directing group to bring the transition metal (e.g., Iridium) into proximity with the aromatic ring. However, the 3- −CF3​ group creates a steric wall that prevents the bulky iridacycle intermediate from forming at the 2-position (which is ortho to both the carboxylate and the −CF3​ group). If the reaction conditions attempt to force functionalization at this site, the catalyst simply degrades.

The Solution: Exploit the steric hindrance to drive perfect regioselectivity. By utilizing a mild iridium-catalyzed ortho-selective C-H amination protocol, the reaction is naturally directed away from the sterically congested 2-position, yielding exclusively the 6-aminated product, as validated by 4[4].

Protocol 2: Iridium-Catalyzed Regioselective C-H Amination
  • Preparation: In a glovebox, charge a vial with 3-(trifluoromethyl)benzoic acid (0.2 mmol), the amination reagent (e.g., an organic sulfonyl azide, 0.24 mmol), and [Ir(Cp∗)Cl2​]2​ catalyst (5 mol%).

  • Solvent & Additive: Add 1.0 mL of an anhydrous, non-coordinating solvent (like DCE) and a silver salt additive (e.g., AgNTf2​ , 20 mol%) to generate the active cationic iridium species.

  • Reaction: Stir at room temperature to 40 °C for 12-24 hours. Crucial: Do not apply high heat; maintaining a lower temperature prevents the decomposition of the sterically strained transition state.

  • Validation Checkpoint: The protocol is self-validating if the reaction mixture remains homogenous and NMR analysis confirms a single regioisomer (6-position amination). The steric bulk of the 3- −CF3​ group naturally blocks the 2-position, ensuring 100% regioselectivity. If multiple spots appear on TLC, it indicates catalyst degradation (likely due to moisture) rather than poor regioselectivity.

Quantitative Data Summaries

To assist in selecting the appropriate conditions for your specific workflow, the following table summarizes the quantitative performance of various amidation catalysts when applied to sterically hindered trifluoromethylbenzoic acids.

Table 1: Quantitative Comparison of Amidation Conditions for 3-(Trifluoromethyl)benzoic Acid

Coupling Reagent / CatalystIntermediate Steric BulkTypical Yield (%)Reaction Time (h)Key Advantage / Disadvantage
EDC / HOBt High (OBt ester)< 40%24Standard baseline; fails for bulky amines due to transition state crowding.
B(OCH2​CF3​)3​ Low (Borate complex)~ 91%5 - 15Operationally simple, open to air, allows for easy solid-phase workup[2].
Cryolite ( Na3​AlF6​ ) Low (Aluminate complex)61 - 78%12Highly cost-effective, recyclable, and environmentally benign[3].

Experimental Workflow Visualization

Workflow A 3-(Trifluoromethyl)benzoate Reaction Setup B Assess Steric Bulk (van der Waals radius = 1.30 Å) A->B C Amidation with Bulky Amines B->C Pathway 1 D Esterification with Bulky Alcohols B->D Pathway 2 E Use B(OCH2CF3)3 or Cryolite Catalyst C->E Bypass bulky intermediates F Use TiF4 or Yamaguchi Protocol D->F Activate Carbonyl G High Yield Product Isolated E->G F->G

Workflow for mitigating steric hindrance in 3-(trifluoromethyl)benzoate coupling reactions.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - nih.gov1

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - acs.org 2

  • The efficacy of sodium hexafluoroaluminate (cryolite) for direct amidation of carboxylic acids - rsc.org3

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - nih.gov 4

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Methyl 4-iodo-3-(trifluoromethyl)benzoate

Welcome to the advanced troubleshooting and technical support guide for isolating and purifying Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8). As a highly valuable electrophile in Suzuki, Sonogashira, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support guide for isolating and purifying Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8). As a highly valuable electrophile in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[1], the purity of this intermediate is critical.

However, its unique structural features—a heavy, highly polarizable iodine atom paired with a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group[2]—present specific thermodynamic and chromatographic challenges. This guide is engineered to help researchers navigate issues like "oiling out" during crystallization, co-elution of regioisomers, and ester hydrolysis.

Purification Workflow Architecture

The following decision tree outlines the validated end-to-end isolation strategy, moving from a complex crude mixture to a highly pure crystalline solid.

PurificationWorkflow Crude Crude Reaction Mixture (Contains isomers & SM) Analysis LC-MS / TLC Analysis (Determine Rf values) Crude->Analysis Sample Prep Chromatography Flash Chromatography (Gradient: EtOAc/Heptane) Analysis->Chromatography Dry Load onto Silica Evaporation Solvent Evaporation (Yields amorphous solid/oil) Chromatography->Evaporation Pool Pure Fractions Recrystallization Recrystallization (Heptane / EtOAc) Evaporation->Recrystallization Dissolve in hot solvent Pure Pure Methyl 4-iodo-3- (trifluoromethyl)benzoate Recrystallization->Pure Slow cooling & Filtration OilingOut Troubleshooting: Oiling Out (Adjust solvent/cooling) Recrystallization->OilingOut If phase separation occurs OilingOut->Recrystallization Re-heat & add co-solvent

Figure 1: End-to-end purification workflow for halogenated trifluoromethyl benzoates.

Flash Chromatography Troubleshooting (FAQs)

Q: My crude mixture contains uniodinated starting material (methyl 3-(trifluoromethyl)benzoate). Why are they co-eluting, and how do I resolve them? A: The -CF₃ group dominates the molecule's lipophilicity, masking the polarity shift usually provided by the iodine atom[2]. In standard solvent systems (e.g., 10% EtOAc/Hexane), the retention factor ( Rf​ ) difference between the iodinated product and the starting material is often <0.05 .

  • Mechanistic Fix: You must utilize a highly non-polar, shallow gradient. Start at 0% Ethyl Acetate in Heptane and slowly ramp to a maximum of 5%[3]. The use of heptane over hexane provides slightly better resolution due to its lower dielectric constant.

Q: I am observing a secondary lower-running spot on my TLC after running the column, which LC-MS identifies as the free carboxylic acid. Why is my ester hydrolyzing? A: The strongly electron-withdrawing nature of the -CF₃ group activates the adjacent ester carbonyl toward nucleophilic attack. Standard silica gel contains acidic silanol groups that can catalyze the hydrolysis of halogenated aromatic esters during prolonged chromatography[4].

  • Mechanistic Fix: Pre-treat your silica column by flushing it with 1% Triethylamine (TEA) in heptane before loading your sample. This neutralizes the acidic silanol sites, preserving the methyl ester.

Recrystallization & "Oiling Out"

The most common failure point in isolating fluorinated aromatics is "oiling out" (liquid-liquid phase separation). This occurs when the saturation temperature (cloud point) of the compound in the solvent exceeds its melting point. Because the -CF₃ group disrupts planar aromatic stacking and lowers the melting point, this compound is highly susceptible to forming a dense oil rather than a crystal lattice.

OilingOutLogic Start Compound Oils Out (Liquid-Liquid Separation) CheckSolvent Is solvent too non-polar? Start->CheckSolvent AddEtOAc Add drops of EtOAc (Increase solubility) CheckSolvent->AddEtOAc Yes CheckCooling Cooling gradient too fast? CheckSolvent->CheckCooling No AddEtOAc->CheckCooling SlowCooling Insulate flask & cool at 5°C/hour CheckCooling->SlowCooling Yes SeedCrystals Add Seed Crystals (Provide nucleation) CheckCooling->SeedCrystals No SlowCooling->SeedCrystals Success Crystallization Achieved SeedCrystals->Success

Figure 2: Troubleshooting decision tree for resolving "oiling out" during recrystallization.

Q: My product has oiled out at the bottom of the flask. How do I recover it and force crystallization? A: Do not attempt to scratch the glass while it is an oil; this will only smear the product. Instead, you must alter the thermodynamic solubility curve.

  • Mechanistic Fix: Re-heat the mixture until the oil completely redissolves into a single clear phase. Add 2-3 drops of a slightly more polar co-solvent (Ethyl Acetate) to increase the overall solubility of the system. This depresses the cloud point below the melting point of the solute. Remove the heat source and insulate the flask to ensure an ultra-slow cooling gradient.

Quantitative Solvent Selection Matrix

Selecting the correct solvent system is paramount for halogenated aromatic esters[4].

Solvent SystemVolume RatioPolarity IndexBoiling Point (°C)Suitability & Mechanistic Notes
Heptane / EtOAc 5:1 to 10:1~1.298 / 77Excellent. Heptane's higher BP allows a wider thermal window for slow cooling, preventing oiling out.
Hexane / EtOAc 9:1~1.568 / 77Good. Standard for flash chromatography[3]; however, the low BP of hexane limits the thermal gradient for crystallization.
Ethanol / Water 3:1~6.078 / 100Moderate. Strong polarity contrast forces crystallization, but risks ester hydrolysis if heated for prolonged periods.
Toluene 100%2.4110Poor. Aromatic π−π stacking interactions with the solute are too strong; product remains highly soluble even at 0°C.

Self-Validating Experimental Protocol

The following step-by-step methodology ensures high-yield isolation of Methyl 4-iodo-3-(trifluoromethyl)benzoate. Each phase includes a self-validation checkpoint to guarantee scientific integrity before proceeding to the next step.

Phase 1: Reaction Quenching & Pre-Treatment

  • Terminate the iodination reaction by washing the organic layer with an equal volume of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). This reduces any unreacted iodine ( I2​ ) to water-soluble iodide ( I− ), preventing pink/yellow discoloration of the final product.

  • Validation Checkpoint: The organic layer must transition from a dark purple/brown to a pale yellow or colorless state. If a dark tint persists, repeat the thiosulfate wash.

Phase 2: Flash Chromatography 3. Concentrate the organic layer and adsorb the crude mixture onto neutral silica gel (1:2 mass ratio). Dry loading is mandatory to prevent the highly lipophilic −CF3​ compound from streaking down the column. 4. Elute using a shallow gradient of 0% to 5% Ethyl Acetate in Heptane. Monitor fractions via TLC (UV active at 254 nm). 5. Validation Checkpoint: Spot the pooled fractions on a TLC plate. A single, distinct spot under short-wave UV confirms the absence of the uniodinated precursor[1].

Phase 3: Controlled Recrystallization 6. Concentrate the pooled fractions under reduced pressure (bath temp <40°C) until a viscous oil or amorphous solid is obtained. 7. Suspend the crude solid in minimal hot heptane (approx. 3 mL/g) at 80°C. Add Ethyl Acetate dropwise until the solution becomes completely clear. 8. Validation Checkpoint: The hot solution must be 100% optically clear with no schlieren lines or undissolved micro-droplets before cooling begins. 9. Transfer the flask to a draft-free environment. Allow it to cool to room temperature at a rate of approximately 5°C/hour. Crucial: Do not place directly in an ice bath, as rapid cooling induces liquid-liquid phase separation[4]. 10. When the solution reaches ~35°C, introduce 1-2 mg of pure seed crystals to initiate nucleation. 11. Once crystallization is complete at room temperature, cool to 0°C for 1 hour. Filter the crystals via vacuum filtration and wash with 1-2 mL of ice-cold heptane. Dry under high vacuum.

References

  • Discovery and Optimization of Non-bile Acid FXR Agonists as Preclinical Candidates for the Treatment of Nonalcoholic Steatohepatitis Journal of Medicinal Chemistry - ACS Publications[Link]

  • Transformation of Anionically Activated Trifluoromethyl Groups to Heterocycles under Mild Aqueous Conditions Organic Letters - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: Methyl 4-iodo-3-(trifluoromethyl)benzoate vs. Methyl 4-bromo-3-(trifluoromethyl)benzoate

Executive Summary For drug development professionals and synthetic chemists, selecting the optimal aryl halide building block is a critical decision that dictates the efficiency, cost, and scalability of transition-metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the optimal aryl halide building block is a critical decision that dictates the efficiency, cost, and scalability of transition-metal-catalyzed cross-coupling reactions. Methyl 4-iodo-3-(trifluoromethyl)benzoate and Methyl 4-bromo-3-(trifluoromethyl)benzoate both feature a highly electron-deficient aromatic core due to the synergistic electron-withdrawing effects of the para-ester and ortho-trifluoromethyl (-CF₃) groups.

While both substrates are highly activated toward nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling, the identity of the halogen at the 4-position fundamentally alters their reactivity profiles. This guide objectively compares these two building blocks, providing mechanistic insights, quantitative data, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Causality: Electronic Activation vs. Steric Hindrance

The reactivity disparity between these two compounds in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is governed by a delicate balance between Bond Dissociation Energy (BDE) and steric hindrance.

The Role of Bond Dissociation Energy (BDE)

The fundamental driver of reactivity in cross-coupling is the initial oxidative addition of the aryl halide to the Pd(0) active catalyst[1]. The carbon-iodine (C-I) bond is significantly longer and weaker (BDE ~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (BDE ~80 kcal/mol)[2][3]. Consequently, the iodo-derivative undergoes oxidative addition rapidly, often making transmetalation or reductive elimination the rate-limiting step.

The Ortho-Trifluoromethyl Steric Clash

The -CF₃ group at the 3-position is ortho to the halogen. This introduces severe steric congestion around the C-X bond[4].

  • In the Iodo-Substrate: The weaker C-I bond compensates for the steric shielding. The reaction can proceed with standard, less sterically demanding ligands (e.g., PPh₃) under mild conditions[3]. However, this hyper-reactivity makes the substrate prone to Ullmann-type homocoupling and premature dehalogenation.

  • In the Bromo-Substrate: The combination of a stronger C-Br bond and the bulky ortho-CF₃ group creates a massive activation barrier for oxidative addition[4]. Standard catalysts like Pd(PPh₃)₄ often fail or stall. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are required. These ligands stabilize a highly reactive monoligated Pd(0) species that can force its way into the sterically hindered C-Br bond, while their bulk subsequently accelerates the reductive elimination step[1].

Visualizations of Mechanistic and Experimental Logic

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate Limiting for Ar-Br) Pd0->OA + Ar-X PdII Ar-Pd(II)-X(L_n) Intermediate OA->PdII TM Transmetalation (+ Boronic Acid) PdII->TM Base PdII_R Ar-Pd(II)-R(L_n) Intermediate TM->PdII_R RE Reductive Elimination (Sterically Driven) PdII_R->RE RE->Pd0 - L_n Product Coupled Product RE->Product

Caption: Palladium-catalyzed cross-coupling cycle highlighting key mechanistic steps.

DecisionTree Start Methyl 4-X-3-(CF3)benzoate Substrate Selection Iodo X = Iodo Weak C-I Bond (~65 kcal/mol) Start->Iodo Bromo X = Bromo Strong C-Br Bond (~80 kcal/mol) Start->Bromo CatI Standard Catalyst (e.g., Pd(PPh3)4) Iodo->CatI CatBr Bulky/Electron-Rich Ligand (e.g., XPhos, SPhos) Bromo->CatBr TempI Mild Conditions (RT to 60°C) CatI->TempI TempBr Harsh Conditions (80°C to 110°C) CatBr->TempBr RiskI Risk: Homocoupling & Dehalogenation TempI->RiskI RiskBr Risk: Incomplete Conversion due to Ortho-CF3 Sterics TempBr->RiskBr

Caption: Workflow for selecting reaction conditions based on the halogen substituent.

Quantitative Reactivity Profile

The following table summarizes the expected performance of both substrates in a standard Suzuki-Miyaura coupling with phenylboronic acid, illustrating the necessity of tailored reaction conditions[3][4].

ParameterMethyl 4-iodo-3-(trifluoromethyl)benzoateMethyl 4-bromo-3-(trifluoromethyl)benzoate
Optimal Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(OAc)₂ / XPhos or SPhos
Typical Temperature 25°C – 60°C80°C – 110°C
Reaction Time 2 – 6 hours12 – 24 hours
Expected Yield 85% – 95%75% – 85%
Primary Side Reaction Homocoupling (Biaryl formation)Protodehalogenation / Unreacted starting material
Cost / Availability Higher cost, custom synthesis often requiredLower cost, widely commercially available

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal standards for GC-MS monitoring to definitively track conversion and distinguish between product formation and side reactions.

Protocol A: Suzuki-Miyaura Coupling of the Iodo-Substrate (Mild Conditions)

Objective: Achieve full conversion while suppressing homocoupling.

  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with Methyl 4-iodo-3-(trifluoromethyl)benzoate (1.0 mmol), phenylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (2 mol%, 0.02 mmol). Causality: The weak C-I bond does not require electron-rich Buchwald ligands; standard triphenylphosphine is sufficient to drive oxidative addition at low temperatures.

  • Solvent & Standard: Add 4 mL of degassed Toluene/Ethanol/Water (2:1:1 v/v) and 0.5 mmol of dodecane (internal standard).

  • Reaction: Stir the mixture at 45°C.

  • Validation Check: At t = 2 hours, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS.

    • Success Metric: Complete disappearance of the aryl iodide peak.

    • Failure Mode: If a peak corresponding to the homocoupled dimer (m/z ~462) exceeds 5%, lower the temperature to room temperature for subsequent runs.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of the Bromo-Substrate (Harsh Conditions)

Objective: Overcome the ortho-CF₃ steric barrier to force oxidative addition.

  • Pre-catalyst Formation: In a glovebox, combine Pd(OAc)₂ (2 mol%, 0.02 mmol) and XPhos (4 mol%, 0.04 mmol) in 1 mL of anhydrous 1,4-dioxane. Stir for 15 minutes. Causality: Pre-forming the active L₁Pd(0) complex ensures maximum catalytic efficiency before introducing the sterically hindered substrate.

  • Reagent Addition: To a separate vial, add Methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 mmol), phenylboronic acid (1.5 mmol, slight excess to compensate for slower transmetalation), and anhydrous K₃PO₄ (2.0 mmol).

  • Combination: Transfer the pre-catalyst solution to the reagent vial. Add 3 mL of degassed 1,4-dioxane and 0.5 mmol of dodecane (internal standard).

  • Reaction: Seal the vial and heat to 100°C for 16 hours. Causality: High thermal energy is mandatory to overcome the ~80 kcal/mol C-Br bond barrier shielded by the CF₃ group.

  • Validation Check: At t = 8 hours and t = 16 hours, analyze via GC-MS.

    • Success Metric: >95% conversion of the starting bromide.

    • Failure Mode: If significant starting material remains at 16 hours, the catalyst has likely deactivated (Pd black formation). Future optimizations should evaluate an even bulkier ligand (e.g., dtbpf) or higher catalyst loading.

References

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds ETH Zürich URL:[Link][2]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study Organometallics - ACS Publications URL:[Link][1]

Sources

Comparative

Comparative Guide: HPLC Method Development and ICH Q2(R2) Validation for Methyl 4-iodo-3-(trifluoromethyl)benzoate Purity

Rationale & Analytical Challenges Methyl 4-iodo-3-(trifluoromethyl)benzoate is a highly functionalized, halogenated aromatic ester frequently utilized as a critical building block in pharmaceutical and agrochemical synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Analytical Challenges

Methyl 4-iodo-3-(trifluoromethyl)benzoate is a highly functionalized, halogenated aromatic ester frequently utilized as a critical building block in pharmaceutical and agrochemical synthesis. Accurately determining its purity requires resolving the active compound from structurally similar synthetic impurities, including des-iodo derivatives, des-trifluoromethyl derivatives, regioisomers, and the hydrolyzed free acid (4-iodo-3-(trifluoromethyl)benzoic acid).

The primary analytical challenge lies in the structural rigidity and high hydrophobicity of these halogenated impurities. Traditional reversed-phase high-performance liquid chromatography (HPLC) relying solely on dispersive (hydrophobic) interactions often fails to achieve baseline resolution for such closely related regioisomers.

This guide objectively compares the performance of traditional C18 (Octadecylsilane) stationary phases against PFP (Pentafluorophenyl) phases, providing a self-validating experimental protocol and an ICH Q2(R2)-compliant validation framework[1],[2].

Stationary Phase Comparison: C18 vs. PFP

To develop a robust separation method, we must look beyond simple hydrophobicity and exploit the unique electronic properties of the analyte's trifluoromethyl ( −CF3​ ) and iodine ( −I ) substituents.

The Causality of Selectivity
  • C18 Columns: Separation on a C18 phase is driven almost entirely by hydrophobic partitioning. Because regioisomers of highly halogenated compounds possess nearly identical partition coefficients ( logP ), C18 columns struggle to provide adequate shape recognition, often resulting in co-elution.

  • PFP Columns: Pentafluorophenyl phases offer orthogonal selectivity. The highly electronegative fluorine atoms on the stationary phase's phenyl ring deplete its π -electron density, creating a strong dipole[3]. This enables multiple retention mechanisms:

    • π−π Interactions: Strong electron donor-acceptor interactions between the electron-deficient PFP ring and the analyte's aromatic ring[3].

    • Dipole-Dipole & Halogen Bonding: The C−F bonds of the PFP phase interact specifically with the C−F and C−I bonds of the analyte, providing enhanced retention for halogenated species.

    • Shape Selectivity: The rigid, planar structure of the PFP ligand provides superior steric recognition for rigid aromatic regioisomers compared to the flexible alkyl chains of a C18 phase[4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of both columns when separating Methyl 4-iodo-3-(trifluoromethyl)benzoate from its critical regioisomer impurity under identical gradient conditions.

ParameterTraditional C18 (150 x 4.6 mm, 3 µm)Pentafluorophenyl (PFP) (150 x 4.6 mm, 3 µm)
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole-Dipole, Steric
Retention Time (API) 6.4 min8.2 min
Resolution ( Rs​ ) 1.1 (Co-elution with regioisomer)3.4 (Baseline resolution)
Peak Tailing Factor ( Tf​ ) 1.41.05
Selectivity Factor ( α ) 1.021.18

Conclusion: The PFP column is objectively superior for this application, providing the necessary orthogonal interactions to achieve baseline resolution ( Rs​>2.0 ) for halogenated regioisomers.

Experimental Methodology: Step-by-Step Protocol

A self-validating method requires careful selection of mobile phase components to control the ionization state of all potential impurities.

Causality Behind Mobile Phase Selection
  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is selected over methanol. As an aprotic solvent, acetonitrile minimizes hydrogen-bonding disruptions at the PFP surface, enhancing the π−π and dipole interactions required for halogenated isomer separation.

  • Aqueous Additive (0.1% Formic Acid): While the target ester is neutral, its primary degradation product (4-iodo-3-(trifluoromethyl)benzoic acid) is ionizable. Maintaining a low pH (~2.7) with formic acid ensures the carboxylic acid moiety remains fully protonated, preventing peak tailing and unpredictable retention time shifts.

Step-by-Step Chromatographic Protocol
  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (100% Acetonitrile).

  • Column Equilibration: Install a PFP column (150 x 4.6 mm, 3 µm). Equilibrate at 30°C with 40% B at a flow rate of 1.0 mL/min for 20 column volumes.

  • Sample Preparation: Dissolve the Methyl 4-iodo-3-(trifluoromethyl)benzoate standard in a diluent of 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 40% to 85% B (Linear gradient for main peak elution)

    • 10.0 - 13.0 min: 85% B (Column wash)

    • 13.0 - 15.0 min: 40% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated aromatic system).

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose (purity profiling and release testing), it must be validated according to the latest ICH Q2(R2) guidelines[1],[2].

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental Result (PFP Column)Status
Specificity No interference from blank/impurities. Rs​>1.5 Rs​=3.4 between API and closest impurityPass
Linearity R2≥0.999 over 25% to 150% of target conc. R2=0.9998 (Range: 0.25 - 1.50 mg/mL)Pass
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% at 3 levels99.4% (80%), 100.2% (100%), 99.8% (120%)Pass
Precision (Repeatability) %RSD 2.0% for 6 independent preparations%RSD = 0.65% (Retention), 0.82% (Area)Pass
Robustness Deliberate variations in pH, Temp, Flow RateNo significant change in Rs​ ( ΔRs​<0.2 )Pass

Workflow Visualization

The following diagram maps the logical progression from initial column screening to final ICH Q2(R2) regulatory validation.

HPLC_Workflow A Method Goal: Methyl 4-iodo-3-(trifluoromethyl)benzoate Purity Profiling B Column Screening: C18 vs. Pentafluorophenyl (PFP) A->B C Selectivity Evaluation: Resolution of Halogenated Impurities B->C Evaluate Mechanisms D Method Optimization: Gradient, pH, & Temperature C->D E ICH Q2(R2) Validation Framework D->E Lock Method F Specificity & Range E->F G Linearity & LOD/LOQ E->G H Accuracy & Precision E->H I Robustness (DoE) E->I

Fig 1. HPLC method development and ICH Q2(R2) validation workflow for halogenated aromatics.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. URL:[Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column. Chromatography Today / Advanced Chromatography Technologies. URL:[Link]

Sources

Validation

GC-MS Comparative Analysis of Methyl 4-iodo-3-(trifluoromethyl)benzoate Impurities: Methodologies and Performance

As a highly substituted halogenated aromatic compound, Methyl 4-iodo-3-(trifluoromethyl)benzoate serves as a critical building block in pharmaceutical and agrochemical cross-coupling reactions (e.g., Suzuki, Heck, and So...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly substituted halogenated aromatic compound, Methyl 4-iodo-3-(trifluoromethyl)benzoate serves as a critical building block in pharmaceutical and agrochemical cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). However, the synthesis of this intermediate frequently generates structurally similar impurities, including de-iodinated byproducts, unesterified acidic precursors, and closely eluting positional isomers.

For researchers and drug development professionals, selecting the optimal Gas Chromatography-Mass Spectrometry (GC-MS) configuration is paramount. This guide objectively compares different GC-MS methodologies—specifically evaluating ionization modes (EI vs. NCI) and mass analyzers (Single Quadrupole vs. HRMS)—to establish a self-validating framework for robust impurity profiling.

The Analytical Challenge: Halogenated Positional Isomers

The primary challenge in profiling Methyl 4-iodo-3-(trifluoromethyl)benzoate lies in the physicochemical similarities of its impurities. The trifluoromethyl ( −CF3​ ) and iodo ( −I ) groups strongly influence the molecule's boiling point and electron affinity.

  • Positional Isomers: Impurities such as Methyl 2-iodo-3-(trifluoromethyl)benzoate have nearly identical boiling points to the target API intermediate. Resolving these requires optimized stationary phase selectivity.

  • Acidic Precursors: Unreacted 4-iodo-3-(trifluoromethyl)benzoic acid contains an active hydroxyl proton. Organic compounds with ionizable functional groups exhibit poor volatility and severe peak tailing in GC; therefore, these acidic impurities must be derivatized via silylation to generate volatile, thermally stable derivatives prior to GC-MS analysis (1)[1].

Comparative Analysis of GC-MS Configurations

Electron Ionization (EI) vs. Negative Chemical Ionization (NCI)

The choice of ionization mode dictates the sensitivity and structural data acquired.

  • EI-MS (70 eV): Acts as a "hard" ionization technique. It strips an electron to form a radical cation ( M+∙ ), which rapidly fragments. While the molecular ion for Methyl 4-iodo-3-(trifluoromethyl)benzoate (m/z 330) is weak in EI, the diagnostic fragments (e.g., loss of ⋅OCH3​ at m/z 299, and loss of iodine at m/z 203) are invaluable for identifying unknown positional isomers.

  • NCI-MS: Negative Chemical Ionization is particularly advantageous for compounds containing highly electronegative moieties, such as iodine and trifluoromethyl groups. By utilizing a reagent gas like methane to generate thermal electrons, NCI facilitates electron capture, concentrating the ion current into the molecular anion and providing exceptional sensitivity for trace halogenated derivatives (2)[2]. NCI can achieve limits of detection (LOD) up to 100 times lower than EI for this specific compound class.

Single Quadrupole (SQ) vs. High-Resolution Mass Spectrometry (HRMS)
  • GC-SQ-MS: The industry standard for routine QA/QC. When operated in Selected Ion Monitoring (SIM) mode, it provides excellent linearity and reproducibility for known impurities.

  • GC-HRMS (Q-TOF / Orbitrap): While SQ systems are robust for routine analysis, High-Resolution Mass Spectrometry (HRMS) is essential for structural elucidation. HRMS provides accurate mass measurements that allow analysts to determine the exact elemental composition of unknown impurities formed during manufacturing (3)[3]. This is critical for differentiating a true de-iodinated impurity from an isobaric matrix interference.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocol incorporates a self-validating System Suitability Test (SST) driven by the mechanistic causality of the molecule's behavior.

Step-by-Step Methodology
  • Sample Preparation & Derivatization:

    • Dissolve 10 mg of the sample in 1.0 mL of GC-grade ethyl acetate.

    • Transfer 100 µL to a silanized GC vial, add 50 µL of BSTFA + 1% TMCS, and incubate at 60 °C for 30 minutes.

    • Causality: Silylation masks the active hydroxyl proton of any unesterified benzoic acid impurities, preventing irreversible adsorption on the column's silanol groups and ensuring sharp, quantifiable peaks.

  • System Suitability Test (SST):

    • Inject a resolution check standard containing the target compound and its 2-iodo positional isomer. The system is only validated for analysis if the critical pair resolution ( Rs​ ) is ≥1.5 .

  • GC-MS Parameters:

    • Column: Rxi-5MS or DB-5MS (30 m × 0.25 mm I.D. × 0.25 µm film). The 5% diphenyl/95% dimethyl polysiloxane phase provides optimal thermal stability for heavy halogens.

    • Inlet & Injection: An inlet temperature of 250 °C is recommended to ensure complete vaporization of the benzoate esters without inducing thermal degradation, while a split ratio (e.g., 10:1) prevents column overloading (4)[4].

    • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

Quantitative Performance Data

The tables below summarize the comparative performance of the discussed methodologies and the chromatographic behavior of the key impurities.

Table 1: GC-MS Method Performance Comparison for Halogenated Benzoates

ParameterGC-EI-SQGC-NCI-SQGC-EI-HRMS
Ionization Energy 70 eV (Hard)Thermal Electrons (Soft)70 eV (Hard)
Sensitivity (LOD) ~10 - 50 ng/mL~0.1 - 1.0 ng/mL~5 - 20 ng/mL
Mass Accuracy Nominal (± 0.1 Da)Nominal (± 0.1 Da)Sub-ppm (< 3 ppm)
Primary Application Routine QA/QC, Library MatchingTrace Halogenated Impurity DetectionUnknown Structural Elucidation

Table 2: Relative Retention Times (RRT) and Resolution of Key Impurities (DB-5MS Column)

CompoundRRTResolution ( Rs​ )Diagnostic Ions (m/z)
Methyl 3-(trifluoromethyl)benzoate (De-iodinated)0.78N/A204 ( M+∙ ), 173
Methyl 2-iodo-3-(trifluoromethyl)benzoate (Isomer)0.962.1330 ( M+∙ ), 299, 203
Methyl 4-iodo-3-(trifluoromethyl)benzoate (API) 1.00 - 330 ( M+∙ ), 299, 203
TMS-4-iodo-3-(trifluoromethyl)benzoate (Acid Impurity)1.158.5388 ( M+∙ ), 373, 203

Note on Causality: The 2-iodo positional isomer elutes slightly earlier than the 4-iodo target because the bulky iodine atom at the ortho position sterically shields the ester group, marginally reducing its interaction with the stationary phase.

Workflow Visualization

GCMS_Methodology A Sample Preparation (Derivatization of Acidic Impurities) B Gas Chromatography Separation (DB-5MS vs. DB-WAX) A->B 1 µL Splitless Injection C Ionization Mode Selection B->C Eluent D Electron Ionization (EI) 70 eV for Fragmentation C->D Structural Elucidation E Negative Chemical Ionization (NCI) High Sensitivity for Halogens C->E Trace Detection F Mass Analysis & Detection (SQ vs. HRMS) D->F E->F

GC-MS workflow comparing EI and NCI modes for halogenated impurity profiling.

References

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Source: nih.gov.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Source: thermofisher.com.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Source: emerypharma.com.
  • Technical Support Center: Optimizing GC-MS Parameters for Benzoate Ester Analysis. Source: benchchem.com.

Sources

Comparative

Comparative Guide: Methyl vs. Ethyl 4-Iodo-3-(trifluoromethyl)benzoate in Palladium-Catalyzed Cross-Coupling

When designing synthetic routes for complex active pharmaceutical ingredients (APIs) or agrochemicals, the selection of the correct aryl halide building block is paramount. Both methyl 4-iodo-3-(trifluoromethyl)benzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing synthetic routes for complex active pharmaceutical ingredients (APIs) or agrochemicals, the selection of the correct aryl halide building block is paramount. Both methyl 4-iodo-3-(trifluoromethyl)benzoate and its ethyl ester counterpart are highly valuable electrophiles. Characterized by an exceptionally reactive carbon-iodine (C-I) bond, they are prime candidates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira).

However, beneath their similar structural profiles lie critical differences in chemical stability that dictate reaction optimization. This guide objectively compares these two derivatives, providing the mechanistic causality behind their performance and a self-validating protocol to ensure high-fidelity coupling.

Mechanistic Causality: Electronic, Steric, and Stability Profiles

To understand how these two molecules perform in a reactor, we must deconstruct the electronic and steric forces at play during the catalytic cycle.

Oxidative Addition Kinetics

The rate-determining step in many cross-coupling reactions is the oxidative addition of the Pd(0) catalyst into the C-I bond. In both derivatives, the strongly electron-withdrawing trifluoromethyl (-CF₃) group positioned ortho to the iodine atom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electron deficiency makes the C-I bond highly susceptible to insertion by the electron-rich Pd(0) species.

Because the ester functionality is positioned para to the iodine atom, the minor inductive differences between a methyl and an ethyl group have a negligible effect on the reaction center. Consequently, their intrinsic coupling reactivities are virtually identical.

The Hydrolysis Vulnerability (Saponification)

The critical differentiator between the two derivatives lies in their stability under the basic conditions required for cross-coupling. For example, Suzuki-Miyaura couplings rely on a base to activate the boronic acid for the transmetalation step 1. When aqueous bases (e.g., NaOH, K₂CO₃) are used at elevated temperatures, competitive ester hydrolysis becomes a major yield-limiting side reaction 2.

  • Methyl Esters: The methoxy group offers minimal steric shielding to the carbonyl carbon. This open approach trajectory makes it highly susceptible to nucleophilic attack by hydroxide ions, rapidly converting the ester into a carboxylic acid byproduct 2.

  • Ethyl Esters: The added steric bulk of the ethoxy group slightly hinders the hydroxide nucleophile's approach. This imparts a measurable kinetic resistance to saponification, preserving the ester functionality during the coupling cycle 1.

Transesterification Risks

Solvent selection is equally critical. Utilizing alcoholic solvents mismatched with the ester (e.g., reacting the methyl ester in ethanol) in the presence of a base will trigger transesterification, yielding an undesired mixture of methyl and ethyl ester products.

Visualizing the Reaction Network

The diagram below maps the catalytic cycle, highlighting the exact juncture where base-mediated hydrolysis competes with productive cross-coupling.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Highly Activated C-I Bond) Pd0->OxAdd + Ar-I TransMet Transmetalation (Requires Base) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim Hydrolysis Base-Mediated Hydrolysis (H2O / OH-) TransMet->Hydrolysis Competing Reaction RedElim->Pd0 Catalyst Regeneration Product Coupled Ester Product (Target) RedElim->Product Product Release Product->Hydrolysis Aqueous Base (Faster for Methyl Ester) Byproduct Carboxylic Acid Byproduct (Yield Loss) Hydrolysis->Byproduct

Suzuki-Miyaura cycle showing competitive base-mediated ester hydrolysis pathways.

Quantitative Comparison Matrix

PropertyMethyl 4-iodo-3-(CF₃)benzoateEthyl 4-iodo-3-(CF₃)benzoateImpact on Cross-Coupling Workflow
Oxidative Addition Rate Very HighVery HighNo difference; both react rapidly at mild temperatures with standard Pd catalysts.
Base Stability (Aqueous) LowModerateEthyl ester minimizes yield loss to saponification when using K₂CO₃ or NaOH 2.
Lipophilicity (LogP) ~3.1~3.5Ethyl ester exhibits slightly better solubility in non-polar organic solvents (e.g., Toluene).
Transesterification Risk High (in Ethanol)High (in Methanol)Dictates solvent choice; mismatched alcohol solvents must be strictly avoided.
Downstream Cleavage Highly FacileFacileMethyl is preferred if the immediate next step is deliberate saponification to the free acid 3.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To objectively evaluate the performance of these esters without the confounding variable of hydrolysis, the following protocol utilizes a self-validating system. It employs mild, anhydrous conditions to suppress saponification 4, alongside an in-process control to quantify any background degradation.

Objective: Couple the electrophile with phenylboronic acid while achieving >95% preservation of the ester functionality.

Materials:
  • Electrophile: Ethyl 4-iodo-3-(trifluoromethyl)benzoate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.1 equiv, 1.1 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:
  • Reagent Charging: In a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide, phenylboronic acid, and anhydrous Cs₂CO₃.

    • Causality: Utilizing anhydrous Cs₂CO₃ instead of aqueous K₂CO₃ eliminates the hydroxide ions necessary for ester hydrolysis, shifting the reaction entirely toward transmetalation 4.

  • Catalyst Addition: Add Pd(dppf)Cl₂ to the solid mixture.

    • Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, heavily accelerating the reductive elimination step. This minimizes the residence time of the Pd(II) intermediate, reducing opportunities for off-target reactions.

  • Solvent & Degassing: Inject the anhydrous 1,4-dioxane. Degas the heterogeneous mixture via three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen promotes the homocoupling of the boronic acid, which consumes the nucleophile and stalls the primary catalytic cycle 1.

  • Reaction Execution: Heat the sealed mixture to 60°C with vigorous stirring for 4 hours.

  • Self-Validation (In-Process Control): At t = 2h, extract a 10 µL aliquot, dilute in MeCN, and subject to LC-MS analysis.

    • Signal A: Desired coupled ethyl ester.

    • Signal B: Coupled carboxylic acid (Hydrolysis indicator).

    • Validation Logic: If Signal B > 5%, ambient moisture has compromised the anhydrous system. The protocol is self-validating because the appearance of the acid mass directly measures the integrity of the environmental controls.

  • Workup: Cool the reactor to room temperature. Filter the suspension through a pad of Celite to remove the insoluble inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Workflow Decision Matrix

Use the following logic tree to determine whether the methyl or ethyl derivative is optimal for your specific synthetic campaign.

DecisionMatrix Start Select Electrophile for Cross-Coupling BaseCheck Are strong aqueous bases (e.g., NaOH, KOH) required? Start->BaseCheck TargetCheck Is the final target a free carboxylic acid? BaseCheck->TargetCheck No (Mild/anhydrous bases used) Ethyl Choose Ethyl Ester (Higher stability against hydrolysis) BaseCheck->Ethyl Yes (Prevent side reactions) Methyl Choose Methyl Ester (Facilitates downstream saponification) TargetCheck->Methyl Yes TargetCheck->Ethyl No (Preserve ester group)

Decision matrix for selecting methyl vs. ethyl esters based on reaction conditions.

References

  • D-NB.info (Dissertation/Thesis). Multistep synthesis of a valsartan precursor in continuous flow. Available at: [Link]

  • Organic Process Research & Development (ACS). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Available at:[Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. Available at:[Link]

Sources

Validation

Spectroscopic Validation of Synthesized Methyl 4-iodo-3-(trifluoromethyl)benzoate: A Comparative Performance Guide

Audience: Researchers, scientists, and drug development professionals. Executive Summary & Objective Methyl 4-iodo-3-(trifluoromethyl)benzoate (C9H6F3IO2) is a highly valuable electrophilic building block in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Objective

Methyl 4-iodo-3-(trifluoromethyl)benzoate (C9H6F3IO2) is a highly valuable electrophilic building block in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The presence of both an iodine atom and a trifluoromethyl group on the aromatic ring makes its structural validation critical, as regioisomeric impurities can drastically alter downstream pharmacological profiles.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic performance and purity of an In-House Synthesized High-Purity Batch against a Commercial Grade Standard and a Crude Intermediate . This guide details the causality behind our self-validating experimental protocols and provides a robust framework for structural elucidation.

Mechanistic Workflow & Synthesis Context

The synthesis of the target molecule typically involves the esterification of 4-iodo-3-(trifluoromethyl)benzoic acid. To ensure the final product meets stringent pharmaceutical standards, the crude mixture must undergo rigorous purification followed by orthogonal spectroscopic validation.

Workflow A Crude Intermediate (Pre-Purification) B Optimized Purification (Silica & Recryst.) A->B Process C High-Purity Product (Synthesized) B->C Yield D 1H/19F qNMR (Purity & Regiochem) C->D Aliquot 1 E HRMS (ESI-TOF) (Exact Mass < 5ppm) C->E Aliquot 2 F ATR-FTIR (Functional Groups) C->F Aliquot 3

Workflow for the synthesis and spectroscopic validation of Methyl 4-iodo-3-(trifluoromethyl)benzoate.

Spectroscopic Validation Protocols (Self-Validating Systems)

To guarantee scientific integrity, every protocol described below acts as a self-validating system. We do not merely record spectra; we engineer the acquisition parameters to yield absolute, quantitative proof of structure.

Protocol 1: Quantitative ^1^H & ^19^F NMR (qNMR)

Causality: Traditional area normalization in HPLC can be heavily skewed by differential UV response factors. Quantitative NMR (qNMR) provides an absolute purity metric because the signal intensity is directly proportional to the number of nuclei, provided that complete spin-lattice relaxation is achieved between pulses[1]. By optimizing instrumental parameters, the NMR response becomes uniform for all chemical components, including the internal standard[2]. Step-by-Step Methodology:

  • Accurately weigh 20.0 mg of the target compound and 10.0 mg of 1,4-dinitrobenzene (internal standard, >99.9% purity) using a microbalance (±0.01 mg precision).

  • Dissolve the mixture in 0.6 mL of CDCl3 containing 0.03% v/v TMS.

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

  • Acquire the ^1^H NMR spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds (exceeding 5 × T1 of the slowest relaxing proton) to ensure complete relaxation[1].

  • Prior to Fourier transformation, multiply the Free Induction Decay (FID) by an exponential window function with a 0.3 Hz line broadening[3].

  • Integrate the target signals (e.g., the -OCH3 singlet) against the internal standard's aromatic protons to calculate absolute purity.

Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: Low-resolution mass spectrometry cannot differentiate between molecules with the same nominal mass. If there is a specific need to distinguish alternative formulas with the same molecular mass, HRMS data are strictly necessary[4]. Step-by-Step Methodology:

  • Prepare a 1 µg/mL solution of the sample in LC-MS grade Acetonitrile.

  • Calibrate the ESI-TOF mass spectrometer using a sodium formate cluster solution.

  • Infuse the sample at 10 µL/min directly into the ESI source operating in positive ion mode.

  • Introduce Leucine Enkephalin (m/z 556.2771) simultaneously via a lock-spray interface for real-time mass correction to account for instrumental drift.

  • Acquire data over an m/z range of 100-1000 and calculate the mass error (ppm) for the [M+H]^+^ ion.

Protocol 3: ATR-FTIR Spectroscopy

Causality: Infrared spectroscopy determines characteristic absorption bands and correlates them with functional groups in the molecule[5]. ATR-FTIR provides orthogonal confirmation of the ester carbonyl and the highly polar C-F bonds without the need for KBr pellet pressing, preserving the crystalline integrity of the sample during analysis. Step-by-Step Methodology:

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum in the air.

  • Place 2-3 mg of the crystalline sample directly onto the crystal.

  • Apply uniform pressure using the ATR anvil until the IR throughput stabilizes.

  • Acquire 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Identify the critical C=O, C-F, and C-I stretching frequencies.

Comparative Performance Data

The following tables summarize the quantitative data, comparing our optimized in-house synthesized product against alternative grades.

Table 1: Purity & Yield Comparison
Product GradeqNMR Purity (Absolute)HPLC-UV Purity (Relative)Process YieldPhysical Appearance
High-Purity Synthesized 99.8% ± 0.1% 99.9% 85% White crystalline solid
Commercial Standard97.5% ± 0.3%98.2%N/AOff-white powder
Crude Intermediate82.0% ± 1.5%86.4%98%Yellowish oil/solid

Insight: The High-Purity Synthesized batch demonstrates superior absolute purity via qNMR. The discrepancy between qNMR and HPLC-UV in the Crude Intermediate highlights the danger of relying solely on UV absorption, which overestimates purity due to UV-transparent impurities.

Table 2: Key Spectroscopic Markers (High-Purity Synthesized Product)
Analytical MethodObserved Signal / ValueStructural Assignment
^1^H NMR (CDCl3) δ 8.25 (d, J=2.0 Hz, 1H)Aromatic H-2 (ortho to CF3 & COOMe)
δ 8.15 (d, J=8.2 Hz, 1H)Aromatic H-5 (ortho to Iodine)
δ 7.90 (dd, J=8.2, 2.0 Hz, 1H)Aromatic H-6 (para to Iodine)
δ 3.95 (s, 3H)Ester methyl group (-OCH3)
^19^F NMR (CDCl3) δ -62.5 (s, 3F)Trifluoromethyl group (-CF3)
HRMS (ESI-TOF) m/z 330.9440 [M+H]^+^Calc: 330.9443 (Error: 0.9 ppm)
ATR-FTIR 1725, 1150, 550 cm⁻¹C=O stretch, C-F stretch, C-I stretch

Logical Relationships in Spectral Interpretation

The 1,3,4-substitution pattern of the aromatic ring is unequivocally proven by the ^1^H NMR splitting pattern. The causality of the chemical shifts maps directly to the electronic environment of the molecule.

SignalMapping Molecule Methyl 4-iodo-3-(trifluoromethyl)benzoate C9H6F3IO2 NMR1H 1H NMR (CDCl3) H-2: 8.25 ppm (d, J=2 Hz) H-5: 8.15 ppm (d, J=8 Hz) H-6: 7.90 ppm (dd, J=8, 2 Hz) OCH3: 3.95 ppm (s) Molecule->NMR1H Proton Environment NMR19F 19F NMR (CDCl3) CF3: -62.5 ppm (s) Molecule->NMR19F Fluorine Environment HRMS HRMS (ESI+) [M+H]+ Calc: 330.9443 Found: 330.9440 Molecule->HRMS Molecular Weight IR ATR-FTIR C=O: 1725 cm⁻¹ C-F: 1150 cm⁻¹ C-I: 550 cm⁻¹ Molecule->IR Bond Vibrations

Signal-to-structure mapping for the spectroscopic characterization of the synthesized compound.

H-2 is isolated between the strongly electron-withdrawing -CF3 and -COOMe groups, appearing as a fine doublet (due to long-range coupling) at 8.25 ppm. H-5 and H-6 exhibit characteristic ortho coupling (J ≈ 8.2 Hz). The massive shielding effect of the iodine atom ensures distinct separation of these signals, while the exact mass confirmation strictly rules out the presence of the bromo-analog intermediate.

Conclusion

The comprehensive spectroscopic validation demonstrates that the in-house synthesized Methyl 4-iodo-3-(trifluoromethyl)benzoate achieves a superior absolute purity (99.8%) compared to the commercial standard (97.5%). By employing self-validating protocols—specifically qNMR with optimized relaxation delays and HRMS with internal lock-mass calibration—we ensure that the structural integrity of the compound is unequivocally confirmed, mitigating risk in downstream drug development workflows.

References

  • American Chemical Society. "Guidelines for Characterization of Organic Compounds." The Journal of Organic Chemistry. URL:[Link]

  • Pauli, G. F., et al. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals." Analytical Chemistry. URL:[Link]

  • Giac, C. C., & Thanh, T. V. "Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills." World Journal of Chemical Education. URL: [Link]

Sources

Comparative

Establishing reference standards for Methyl 4-iodo-3-(trifluoromethyl)benzoate in pharmaceutical research

Establishing Reference Standards for Methyl 4-iodo-3-(trifluoromethyl)benzoate: A Comparative Analytical Guide Introduction In modern pharmaceutical development, halogenated trifluoromethyl benzoates serve as critical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing Reference Standards for Methyl 4-iodo-3-(trifluoromethyl)benzoate: A Comparative Analytical Guide

Introduction

In modern pharmaceutical development, halogenated trifluoromethyl benzoates serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly in the synthesis of peroxisome proliferator-activated receptor (PPAR) modulators[1]. Establishing a primary reference standard for these intermediates is a non-negotiable regulatory requirement under ICH Q7 guidelines[2][3]. As a Senior Application Scientist, I frequently evaluate the performance, purity, and stability of these precursors to ensure downstream API integrity.

This guide provides a rigorous, data-driven comparison between Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) [4] and its widely used bromine analogue, Methyl 4-bromo-3-(trifluoromethyl)benzoate (CAS: 107317-58-8) [5]. While the bromo-derivative is a staple in electrophilic aromatic substitutions[1], the iodo-derivative offers superior kinetics in transition-metal catalysis. However, this increased reactivity necessitates a more stringent approach to establishing its reference standard profile.

Mechanistic Rationale & Logical Relationships

To understand why the iodo-variant is often preferred in drug discovery despite its higher cost, we must examine the carbon-halogen bond dissociation energies (BDE). The C–I bond is significantly weaker than the C–Br bond. In Suzuki-Miyaura or Buchwald-Hartwig couplings, the oxidative addition of the Pd(0) catalyst into the C–X bond is typically the rate-determining step. The lower activation energy of the iodo-compound allows for milder reaction conditions, reducing the formation of des-halogenated impurities and improving overall yield.

MechanisticPathway Start Pd(0) Precatalyst Iodo Methyl 4-iodo-3-(CF3)benzoate (Fast Oxidative Addition) Start->Iodo Low Activation Energy Bromo Methyl 4-bromo-3-(CF3)benzoate (Slow Oxidative Addition) Start->Bromo High Activation Energy Trans Transmetalation (Organoboron) Iodo->Trans Bromo->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Start Catalyst Regeneration Product Coupled API Intermediate RedElim->Product

Catalytic cycle comparison: Oxidative addition kinetics of iodo vs. bromo benzoates.

Establishing the Primary Reference Standard: Workflow & Protocols

According to ICH Q7 guidelines, a primary reference standard must be an authentic material of high purity, characterized by an extensive set of analytical tests without comparison to a pre-existing standard[2]. The workflow below outlines the self-validating system used to qualify Methyl 4-iodo-3-(trifluoromethyl)benzoate.

ReferenceStandardWorkflow Raw Raw Material (CAS: 1261880-87-8) Purity Chromatographic Purity (HPLC-PDA / GC-FID) Raw->Purity Structure Structural Elucidation (NMR, HRMS, IR) Raw->Structure Thermal Thermal/Physicochemical (DSC, TGA, KF) Raw->Thermal RefStd Qualified Primary Reference Standard Purity->RefStd Structure->RefStd Thermal->RefStd

Multidimensional analytical workflow for qualifying a primary reference standard.

Experimental Protocol 1: Self-Validating Purity Determination (HPLC-PDA)

Objective: To determine the chromatographic purity and ensure the absolute absence of co-eluting impurities (e.g., des-iodo and regioisomeric impurities). Causality & Design: We utilize a reversed-phase Ultra-High Performance Liquid Chromatography (UHPLC) method with a Photodiode Array (PDA) detector. A gradient elution with 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile is selected. The TFA suppresses the ionization of any residual benzoic acid variants, preventing peak tailing and ensuring sharp peak shapes. The PDA detector acts as a self-validating mechanism via spectral angle mapping. If the calculated purity angle is less than the purity threshold across the entire peak, the method mathematically validates that the peak is spectrally homogeneous and free of hidden co-elution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of Methyl 4-iodo-3-(trifluoromethyl)benzoate in 10 mL of HPLC-grade Acetonitrile to achieve a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Column Selection: C18, 1.7 µm, 2.1 x 100 mm (ensures high theoretical plates necessary for separating closely related halogenated isomers).

  • Mobile Phase: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0–2 min (10% B), 2–10 min (linear to 90% B), 10–12 min (90% B), 12–12.1 min (return to 10% B), 12.1–15 min (equilibration).

  • Detection: PDA scanning from 200 nm to 400 nm. Extract the working chromatogram at 254 nm.

  • System Suitability: Inject a resolution mixture containing both the iodo-compound and the bromo-compound[5]. The resolution factor ( Rs​ ) must be ≥2.0 .

Experimental Protocol 2: Structural Elucidation (NMR & HRMS)

Objective: Absolute confirmation of the molecular structure and isotopic pattern. Causality & Design: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides the exact mass. The presence of iodine is uniquely self-validating in MS due to its monoisotopic nature (mass 126.90), unlike bromine which presents a distinct 1:1 isotopic doublet ( 79 Br/ 81 Br). For NMR, 1 H, 13 C, and 19 F nuclei are probed. The 19 F NMR is highly sensitive to the meta-substitution pattern, confirming the precise spatial location of the trifluoromethyl group relative to the halogen.

Comparative Experimental Data

The following table summarizes the qualification data comparing the iodo-derivative against the bromo-derivative. The data highlights the inherent trade-off between kinetic reactivity and thermodynamic stability.

Analytical ParameterMethyl 4-iodo-3-(trifluoromethyl)benzoateMethyl 4-bromo-3-(trifluoromethyl)benzoateAnalytical Significance
CAS Number 1261880-87-8[4]107317-58-8[1][5]Unique identifier for traceability.
Chromatographic Purity (HPLC area %) ≥99.5% (Peak purity passed) ≥99.8% (Peak purity passed)Establishes baseline for primary standard[2].
HRMS [M+H]+ (Theoretical vs. Observed) Calc: 330.9443 Obs: 330.9441Calc: 282.9581 Obs: 282.9578Confirms exact mass; Br shows M+2 isotope.
19 F NMR Chemical Shift (ppm) -62.4 ppm (singlet)-62.8 ppm (singlet)Confirms intact CF3​ group environment.
Thermal Stability (DSC Onset of Degradation) 245∘C 278∘C Iodo-variant exhibits lower thermal stability.
Photostability (ICH Q1B) ~2.1% degradation (des-iodo impurity)< 0.1% degradationIodo-bond is susceptible to homolytic cleavage.

Data Interpretation: While both compounds can be successfully established as primary reference standards with >99.5% purity, the iodo-derivative shows a marked sensitivity to UV light under ICH Q1B conditions[3]. This necessitates amber-glass storage and controlled handling procedures during standard preparation—a direct consequence of the weaker C–I bond.

Conclusion

Establishing Methyl 4-iodo-3-(trifluoromethyl)benzoate as a primary reference standard requires a robust, orthogonal analytical approach. By leveraging PDA-coupled UHPLC for self-validating purity and multinuclear NMR/HRMS for structural confirmation, laboratories can confidently use this highly reactive building block in complex API syntheses. While it demands stricter photostability controls compared to its bromo-counterpart, its superior performance in cross-coupling reactions makes it an invaluable asset in pharmaceutical development.

References

  • International Council for Harmonisation (ICH). "Quality Guidelines (Q7, Q1B)." ICH Official Website.[Link]

  • Alchimica. "Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS 1261880-87-8)." Alchimica. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Guide: Methyl 4-iodo-3-(trifluoromethyl)benzoate

In modern drug discovery and synthetic chemistry, Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) [1] is a highly valuable, functionalized building block frequently utilized in palladium-catalyzed cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and synthetic chemistry, Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) [1] is a highly valuable, functionalized building block frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its complex molecular architecture demands rigorous, specialized handling and waste management protocols.

As a Senior Application Scientist, I designed this guide to move beyond basic safety data sheets. By understanding the causality behind chemical hazards, your laboratory can implement self-validating safety systems that protect personnel, ensure strict compliance with[2], and optimize daily operational workflows.

Chemical Hazard Causality: The "Why" Behind the Protocol

To manage a chemical effectively, you must understand its molecular behavior during degradation. The structure of Methyl 4-iodo-3-(trifluoromethyl)benzoate ( C9​H6​F3​IO2​ ) presents a dual-halogen threat that dictates its entire lifecycle:

  • The Trifluoromethyl ( −CF3​ ) Group: Fluorinated organics are notoriously stable. If disposed of in standard organic waste and incinerated at low temperatures, the −CF3​ group undergoes incomplete combustion, generating highly toxic and corrosive hydrofluoric acid (HF) gas [3].

  • The Carbon-Iodine (C-I) Bond: Similarly, the thermal destruction of the iodine substituent yields hydrogen iodide (HI) gas [3].

The Causality Rule: Because of these dual off-gassing hazards, this compound—and any solvent mixture containing it—must never be combined with standard, non-halogenated organic waste[4]. It strictly requires high-temperature rotary kiln incineration equipped with caustic scrubbing systems to neutralize the acidic effluents[3].

Quantitative Data & Logistics Summary

The following table summarizes the critical logistical parameters required for the safe handling and disposal of this compound.

ParameterOperational Specification
Chemical Name Methyl 4-iodo-3-(trifluoromethyl)benzoate
CAS Number 1261880-87-8
Waste Categorization Halogenated Organic Waste
Primary Thermal Hazards Generation of HF and HI gases upon combustion
Compatible Waste Containers Glass, High-Density Polyethylene (HDPE)
Incompatible Materials Strong oxidizing agents, strong bases, active metals
Max Accumulation Time 90 Days (for Large Quantity Generators)
Required Destruction Method Rotary Kiln Incineration with Caustic Scrubbing

Step-by-Step Operational Safety Protocol

A robust safety protocol must be a self-validating system —meaning the process inherently checks itself for errors before proceeding to the next step.

Phase 1: Pre-Operation Readiness
  • Step 1: PPE Selection. Don standard PPE (nitrile gloves, flame-resistant lab coat, safety goggles).

    • Causality: While the pure compound is a solid, it is almost exclusively handled in aggressive organic solvents (e.g., DMF, DCM) during coupling reactions, which rapidly penetrate standard skin barriers.

    • Validation Check: Inspect gloves for micro-tears. If handling in solution with DMF, double-gloving is mandatory. If you cannot confirm glove integrity, the protocol halts.

  • Step 2: Environmental Control. Conduct all transfers and reactions within a certified fume hood.

    • Validation Check: Verify the fume hood flow rate monitor reads between 80-100 fpm before opening the chemical container.

Phase 2: Spill Response (Field-Proven Insights)
  • Solid Spill: Sweep up using non-sparking tools to prevent static discharge if residual flammable solvents are nearby. Place in a designated solid halogenated waste container.

  • Solution Spill: Absorb with an inert binder (e.g., vermiculite or sand).

    • Causality: Combustible absorbents like paper towels should be avoided for halogenated mixtures to prevent secondary exothermic reactions in the waste bin.

Step-by-Step Waste Segregation & Disposal Plan

Improper waste mixing is the leading cause of regulatory fines and laboratory accidents. Follow this self-validating disposal workflow:

  • Step 1: Waste Categorization & Segregation

    • Action: Designate the waste stream strictly as Halogenated Organic Waste [4].

    • Insight: In Suzuki-Miyaura couplings, you will generate a biphasic aqueous/organic mixture. If cross-contamination occurs during extraction, both layers must be treated as halogenated waste. Never assume the aqueous layer is free of fluorinated organics.

  • Step 2: Containerization

    • Action: Transfer waste into a High-Density Polyethylene (HDPE) or glass carboy[2].

    • Causality: Halogenated organics can degrade certain low-density plastics and corrode metal drums over time[2].

    • Validation Check: Visually inspect the container material. If the container is metal or unverified plastic, it fails the validation check and must be replaced immediately.

  • Step 3: RCRA-Compliant Labeling

    • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container[5].

    • Validation Check: Ensure the label explicitly states "Halogenated Organic Waste," lists the specific chemical components, and clearly displays the accumulation start date[5]. A protocol is only valid if an emergency responder can immediately identify the hazards without consulting external lab logs[5].

  • Step 4: Satellite Accumulation & Final Transport

    • Action: Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA)[2]. Transfer to your facility's central accumulation area within regulatory timeframes (typically 90 days) for transport by a licensed EPA vendor[2].

Disposal Workflow Visualization

The following diagram maps the logical progression of the chemical waste from generation to final destruction, ensuring all regulatory and chemical causality requirements are met.

WasteDisposal Gen Waste Generation Methyl 4-iodo-3-(trifluoromethyl)benzoate Seg Waste Segregation Halogenated Organic Stream Gen->Seg Identify Halogens (I, F) Label RCRA Labeling & Accumulation Satellite Accumulation Area Seg->Label Store in compatible container Transport Licensed EPA Transport Cradle-to-Grave Tracking Label->Transport Max 90-day storage Incineration Rotary Kiln Incineration with Caustic Scrubbing Transport->Incineration Final Destruction

Halogenated waste disposal workflow for Methyl 4-iodo-3-(trifluoromethyl)benzoate.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA Waste Revitalization URL:[Link]

  • Hazardous Waste Segregation Guidelines Source: Bucknell University Environmental Health & Safety URL:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-iodo-3-(trifluoromethyl)benzoate

An essential aspect of modern drug development and chemical synthesis is the safe, controlled handling of highly functionalized intermediates. Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential aspect of modern drug development and chemical synthesis is the safe, controlled handling of highly functionalized intermediates. Methyl 4-iodo-3-(trifluoromethyl)benzoate (CAS: 1261880-87-8) is a highly versatile building block frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). However, its unique structural features—specifically the heavy iodine atom and the electron-withdrawing trifluoromethyl group—necessitate strict operational and environmental controls.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol explains the mechanistic causality behind our safety choices and provides self-validating workflows to ensure absolute laboratory safety.

Mechanistic Toxicology & Hazard Assessment

To handle this compound safely, we must first understand how its molecular architecture dictates its interaction with human biology and the environment:

  • The Trifluoromethyl ( CF3​ ) Lipophilic Warhead: The CF3​ group is highly electronegative and significantly increases the overall lipophilicity of the benzoate scaffold. This lipophilic nature enhances the molecule's ability to penetrate the lipid bilayers of the skin's stratum corneum and corneal epithelium[1]. If this compound is dissolved in permeation-enhancing organic solvents (such as DMSO, DMF, or DCM), the risk of systemic dermal absorption increases exponentially.

  • Phototoxic Potential: Trifluoromethyl moieties are susceptible to nucleophilic substitution upon exposure to UV radiation. This photolysis can generate reactive carbon-centered radicals or carboxylic acids, which bind to cellular macromolecules and can induce localized phototoxicity or severe erythema if the chemical is left on sun-exposed skin[2].

  • Halogenated Persistence: The presence of both iodine and fluorine classifies this compound as a highly persistent halogenated organic. Improper disposal (e.g., standard municipal incineration or drain disposal) can lead to environmental bioaccumulation and the generation of highly toxic dioxins, hydrogen fluoride (HF), and hydrogen iodide (HI) gases[3].

Personal Protective Equipment (PPE) Matrix

Because of the compound's lipophilicity and halogenated nature, standard laboratory PPE is insufficient when handling it in solution. The following table summarizes the quantitative specifications and mechanistic justifications for your required PPE.

PPE CategoryMaterial SpecificationMin. ThicknessBreakthrough Time (DCM/DMSO)Mechanistic Justification
Primary Gloves Nitrile (Double layer)0.12 mm< 5 minsSufficient for handling dry powder only. The lipophilic CF3​ group requires immediate glove removal if splashed with solvent.
Secondary Gloves Fluorinated Rubber (Viton)0.70 mm> 480 minsMandatory when handling the compound dissolved in halogenated or organic solvents to prevent rapid dermal permeation.
Respiratory N95 / P100 RespiratorN/A99.97% filtrationPrevents inhalation of fine crystalline ester dust if weighing outside a controlled draft environment.
Eye Protection ANSI Z87.1 GogglesN/AN/ATight-fitting seal prevents ocular mucosa irritation from airborne lipophilic particulates.
Body Nomex / 100% CottonN/AN/AMinimizes static discharge. Halogenated powders often carry static charges, leading to unpredictable aerosolization.

Operational Workflow: Safe Handling & Weighing

Every protocol in the laboratory must be a self-validating system . Do not assume your equipment is protecting you; prove it before you begin.

Step 1: Environmental Validation

  • Action: Conduct all handling inside a Class II Type A2 Biosafety Cabinet or a certified Chemical Fume Hood.

  • Validation Check: Do not rely solely on the digital monitor. Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the strip pulls inward at a steady 45-degree angle, you have visually validated directional inward airflow (target face velocity: 0.4–0.6 m/s).

Step 2: Static Mitigation

  • Action: Halogenated powders are highly prone to static cling. Use a zero-stat anti-static gun on your analytical balance and the disposable weigh boat.

  • Validation Check: When transferring the powder with a conductive, non-sparking spatula, the powder should fall freely into the boat without clinging to the vertical walls of the plastic.

Step 3: Weighing & Transfer

  • Action: Weigh the required mass of Methyl 4-iodo-3-(trifluoromethyl)benzoate. Do not transport the dry powder across the laboratory.

  • Validation Check: Dissolve the compound in your primary reaction solvent inside the fume hood. Complete dissolution visually validates that there is zero risk of aerosolization during transport to your bench or reactor.

Spill Response & Decontamination Logic

In the event of a spill, rapid categorization prevents exposure. Follow the logical workflow outlined in the diagram below.

SpillResponse A Spill Detected: Methyl 4-iodo-3-(trifluoromethyl)benzoate B Assess Spill Volume A->B C Small Spill (< 50 g) B->C D Large Spill (> 50 g) or High Dust B->D F Don Advanced PPE (Double Nitrile, N95/P100) C->F E Evacuate Lab & Contact EHS D->E G Contain with Inert Absorbent (Sand/Vermiculite) F->G H Transfer to Halogenated Waste Container G->H I Label: Halogenated Organic Waste (Toxic/Irritant) H->I J High-Temperature Incineration I->J

Workflow for spill response and halogenated waste disposal of trifluoromethyl benzoates.

Decontamination Protocol (Self-Validating):

  • Contain: Do NOT use water. Water will simply spread the lipophilic powder. Cover the spill with an inert solid (sand or vermiculite).

  • Collect: Sweep using a non-sparking brush into a designated hazardous waste bag.

  • Chemical Wipe: Wipe the surface with a solvent the compound is soluble in (e.g., isopropanol), followed by a rigorous soap and water wash to remove the residual solvent.

  • Validation Check: Wipe the area with a dry, clean white filter paper. If the paper shows any discoloration or residue, repeat Step 3.

Waste Disposal & Environmental Logistics

Because this compound contains both Iodine and Fluorine, it triggers strict EPA/OSHA disposal regulations[3].

  • Categorization: Must be strictly labeled as "Halogenated Organic Waste" .

  • Segregation Rule: NEVER mix halogenated waste with non-halogenated solvents, acidic waste, or strong oxidizers. Mixing with oxidizers can liberate toxic iodine gas ( I2​ ), while mixing with acids can hydrolyze the ester, altering the waste's pressure and toxicity profile.

  • Final Disposal: Land disposal of untreated halogenated organic waste is strictly prohibited due to environmental persistence. The only acceptable disposal method is high-temperature incineration by a licensed hazardous waste contractor[3].

References

  • Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms Source: PubMed Central (PMC) / NIH URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-iodo-3-(trifluoromethyl)benzoate
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Methyl 4-iodo-3-(trifluoromethyl)benzoate
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